molecular formula C4H8N4S B1268080 3-Amino-1-methyl-5-methylthio-1,2,4-triazole CAS No. 84827-78-1

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Cat. No.: B1268080
CAS No.: 84827-78-1
M. Wt: 144.2 g/mol
InChI Key: GHBGCSIFUKEXTC-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-methylthio-1,2,4-triazole (CAS 84827-78-1) is a chemical compound with the molecular formula C4H8N4S and a molecular weight of 143.210 g/mol . It is part of the 1,2,4-triazole family, a heteroaromatic ring system containing two carbon and three nitrogen atoms that is of significant interest in medicinal chemistry and drug discovery . The 1,2,4-triazole scaffold is recognized as a privileged structure in pharmaceutical research due to its ability to serve as a bioisostere for various functional groups and its presence in numerous therapeutically important agents . This specific methyl- and methylthio-substituted triazole derivative serves as a versatile building block for the synthesis of novel compounds with potential biological activities. Research into 1,2,4-triazole derivatives has demonstrated a broad spectrum of biological properties, including significant antimicrobial activity against various bacterial strains and antifungal properties . Furthermore, structurally related 5-amino-1,2,4-triazole analogs have shown promising anticancer activity by acting as potent inhibitors of tubulin polymerization, a key mechanism for antiproliferative agents . These compounds have displayed efficacy against a range of human cancer cell lines, including mammary adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), prostate cancer (PC-3), lung adenocarcinoma (A549), and pancreatic carcinoma (Panc-1) . Researchers utilize this compound as a key intermediate to develop new molecular hybrids and investigate structure-activity relationships, particularly in the search for new active substances to overcome drug-resistant pathogens and for oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGCSIFUKEXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335078
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
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Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84827-78-1
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84827-78-1
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. This document details a plausible synthetic pathway, including experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a substituted triazole derivative of interest in medicinal and agricultural chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of biologically active molecules. The strategic placement of amino, methyl, and methylthio groups on the triazole ring offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide outlines a robust synthetic route and provides detailed characterization data to aid researchers in its preparation and identification.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 3-amino-5-mercapto-1,2,4-triazole, from aminoguanidine bicarbonate and thiourea. The second step involves the selective methylation of the precursor to yield the final product.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below, illustrating the progression from starting materials to the final product.

Synthesis_Workflow Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate Step1 Cyclization Aminoguanidine Bicarbonate->Step1 Thiocyanate Salt Thiocyanate Salt Thiocyanate Salt->Step1 Precursor 3-Amino-5-mercapto-1,2,4-triazole Step1->Precursor Step2 Methylation Precursor->Step2 Methylating Agent Methylating Agent Methylating Agent->Step2 Final_Product This compound Step2->Final_Product

A high-level overview of the synthetic pathway.
Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

This procedure is adapted from established methods for the synthesis of 3-amino-5-mercapto-1,2,4-triazoles.[1]

  • Materials:

    • Aminoguanidine bicarbonate

    • Ammonium thiocyanate

    • Hydrochloric acid

    • Water

    • Methanol

  • Procedure:

    • In a round-bottom flask, a mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, preferably in the absence of a solvent.

    • The reaction mixture is heated until the evolution of gas ceases and a homogenous melt is formed.

    • The reaction is continued by heating the melt at an elevated temperature to facilitate cyclization.

    • After cooling, the reaction mixture is dissolved in water.

    • The pH of the solution is adjusted to 1 using hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with cold water, and recrystallized from methanol to yield 3-amino-5-mercapto-1,2,4-triazole as colorless crystals.

Step 2: Synthesis of this compound

This proposed protocol is based on general knowledge of the methylation of triazole thiols. The reaction can yield a mixture of N-methylated and S-methylated products. The separation of the desired N-methylated isomer would be necessary.

  • Materials:

    • 3-Amino-5-mercapto-1,2,4-triazole

    • Methyl iodide

    • Sodium hydroxide

    • Ethanol

  • Procedure:

    • Dissolve 3-amino-5-mercapto-1,2,4-triazole in an ethanolic solution of sodium hydroxide.

    • To this solution, add methyl iodide dropwise with stirring at room temperature.

    • After the addition is complete, the reaction mixture is stirred for several hours.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to separate the desired this compound from its isomers and any unreacted starting material.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are based on a combination of spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the title compound is presented in the table below.

PropertyValueReference
CAS Number 84827-78-1[2]
Molecular Formula C₄H₈N₄S[2]
Molecular Weight 144.20 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point Not available
Solubility Soluble in water and organic solvents
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Protons~ 2.5SingletS-CH₃
~ 3.5SingletN-CH₃
~ 5.0Broad SingletNH₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbons~ 15S-C H₃
~ 30N-C H₃
~ 150C -NH₂
~ 160C -S-CH₃

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[3]

Wavenumber (cm⁻¹) Intensity Assignment
~ 3400-3300MediumN-H stretching (amino group)
~ 2950-2850WeakC-H stretching (methyl groups)
~ 1640StrongN-H bending (amino group)
~ 1560StrongC=N stretching (triazole ring)
~ 1450MediumC-H bending (methyl groups)

3.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available from the NIST WebBook.

m/z Relative Intensity (%) Assignment
144~ 80[M]⁺ (Molecular ion)
129~ 100[M - CH₃]⁺
97~ 40[M - SCH₃]⁺
71~ 50[C₃H₅N₂]⁺

Logical Relationships in Characterization

The relationship between the different characterization techniques and the structural features they help to elucidate is outlined below.

Characterization_Logic Structure This compound NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Proton_Env Proton Environments (N-CH₃, S-CH₃, NH₂) NMR->Proton_Env Carbon_Skel Carbon Skeleton (Triazole ring, CH₃ groups) NMR->Carbon_Skel Func_Groups Functional Groups (NH₂, C=N, C-H) IR->Func_Groups Mol_Weight Molecular Weight (144.20 g/mol) MS->Mol_Weight Frag_Pattern Fragmentation Pattern MS->Frag_Pattern

Interrelation of analytical techniques and structural information.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthesis is a practical approach for obtaining this valuable heterocyclic building block. The comprehensive characterization data, including predicted NMR shifts and available IR and mass spectra, will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in the fields of medicinal and agricultural chemistry.

References

Physicochemical Properties of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Due to the limited availability of experimentally determined data for this specific isomer, this document consolidates predicted values, data from the closely related isomer 3-Amino-5-methylthio-1H-1,2,4-triazole, and generalized experimental protocols for triazole derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's characteristics and methodologies for its empirical investigation.

Introduction

1,2,4-Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound, this compound, features a synthetically versatile scaffold. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing its synthesis, and formulating it into potential therapeutic agents.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound. For comparative purposes, data for the related isomer, 3-Amino-5-methylthio-1H-1,2,4-triazole, is also included where available, with clear distinctions made.

Table 1: General and Structural Information

PropertyThis compound3-Amino-5-methylthio-1H-1,2,4-triazole
IUPAC Name 1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine[1]5-(methylthio)-1H-1,2,4-triazol-3-amine
CAS Number 84827-78-1[1]45534-08-5[2]
Molecular Formula C₄H₈N₄S[1]C₃H₆N₄S[2]
Molecular Weight 144.20 g/mol [3]130.17 g/mol [2]
Canonical SMILES CN1C(=NC(=N1)N)SCCSc1nc(N)n[nH]1[2]
InChI Key GHBGCSIFUKEXTC-UHFFFAOYSA-N[1]XGWWZKBCQLBJNH-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyThis compound (Value)3-Amino-5-methylthio-1H-1,2,4-triazole (Value)
Melting Point Data not available130-133 °C (lit.)[2]
Boiling Point Data not availableData not available
Solubility Predicted to be soluble in water and polar organic solvents.Soluble in water and organic solvents.[4]
pKa (Predicted) 10.24 ± 0.40[4]Data not available
logP (Predicted) 0.5[3]Data not available

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of triazole derivatives are outlined below. These are generalized procedures that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

    • For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.

  • Apparatus: Analytical balance, vortex mixer, centrifuge, temperature-controlled shaker, HPLC or UV-Vis spectrophotometer.

  • Procedure (Isothermal Saturation Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

    • The suspension is then centrifuged or filtered to remove undissolved solid.

    • A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

    • The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

    • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

  • Apparatus: UV-Vis spectrophotometer, pH meter, calibrated micropipettes.

  • Procedure (Spectrophotometric Method):

    • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).

    • A series of buffer solutions with a range of known pH values are prepared.

    • A small, constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values.

    • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

    • The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH.

    • The pKa is determined from the resulting sigmoidal curve, often as the pH at the inflection point.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a key determinant of its pharmacokinetic properties.

  • Apparatus: HPLC system with a UV detector, C18 reversed-phase column.

  • Procedure (Reversed-Phase HPLC Method):

    • A series of reference compounds with known logP values are selected.

    • The retention times of the reference compounds and the test compound are determined under isocratic HPLC conditions using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

    • A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the reference compounds against their known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

    • The logP of the test compound is then determined by interpolating its log(k') value onto the calibration curve.

Synthesis

A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed, which can be adapted for the synthesis of this compound. The synthesis of the core 3-amino-1,2,4-triazole ring often involves the cyclization of a substituted hydrazinecarboximidamide derivative. To achieve the N-1 methylation and 5-methylthio substitution, specific starting materials and reaction conditions would be required.

A plausible synthetic route could involve the reaction of a methylhydrazine derivative with a thiocyanate, followed by cyclization and subsequent reaction to introduce the amino group. The precise conditions would need to be optimized to ensure regioselectivity and good yields.

Biological Activity and Signaling Pathways

Antifungal Activity

The primary mechanism of action for many triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth or cell death.[5][6]

Antibacterial Activity

The antibacterial mechanisms of triazole derivatives are more varied. They can involve the inhibition of essential bacterial enzymes, the disruption of the bacterial cell wall or membrane, and the inhibition of bacterial DNA replication.[7] The specific mode of action is highly dependent on the overall structure of the triazole derivative and the target bacterial species.

Visualizations

General Workflow for Physicochemical Property Determination

G cluster_synthesis Compound Synthesis & Purification cluster_physicochem Physicochemical Profiling cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MP Melting Point Determination Characterization->MP Pure Compound Sol Solubility Assay Characterization->Sol Pure Compound pKa pKa Determination Characterization->pKa Pure Compound logP logP Determination Characterization->logP Pure Compound Analysis Data Analysis MP->Analysis Sol->Analysis pKa->Analysis logP->Analysis Reporting Reporting of Physicochemical Properties Analysis->Reporting

Caption: Workflow for the synthesis and physicochemical characterization of a target compound.

Antifungal Mechanism of Triazoles

G Triazole Triazole Antifungal (e.g., this compound) Cyp51 Lanosterol 14α-demethylase (CYP51) Triazole->Cyp51 Inhibits Ergosterol Ergosterol Cyp51->Ergosterol Biosynthesis ToxicSterols Accumulation of Toxic Sterol Intermediates Cyp51->ToxicSterols Blocked Pathway Leads to Lanosterol Lanosterol Lanosterol->Cyp51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Loss of Integrity ToxicSterols->Disruption GrowthInhibition Inhibition of Fungal Growth & Cell Death Disruption->GrowthInhibition

Caption: Generalized signaling pathway for the antifungal action of triazole compounds.

Conclusion

This technical guide has synthesized the currently available physicochemical information for this compound. While specific experimental data for this isomer is sparse, the provided data for a closely related isomer, along with generalized experimental protocols and an overview of the biological activities of the broader triazole class, offers a valuable starting point for further research. The methodologies and diagrams presented herein are intended to facilitate the empirical investigation and rational design of novel therapeutics based on this promising heterocyclic scaffold. Further experimental studies are warranted to fully elucidate the precise physicochemical properties and biological activity of this compound.

References

An In-depth Technical Guide to 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84827-78-1

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole, a heterocyclic compound with significant potential in the fields of pharmaceutical and agricultural sciences. This document collates available data on its physicochemical properties, synthesis, and known biological activities. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide discusses the well-established antifungal and anticancer activities of the broader 1,2,4-triazole class of compounds. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of the key signaling pathways involved. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Introduction

This compound, with the CAS number 84827-78-1, is a substituted triazole derivative. The 1,2,4-triazole ring is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1][2] Its structural features, including the amino and methylthio groups, make it a valuable intermediate for developing novel therapeutic agents and agrochemicals.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
CAS Number 84827-78-1[3]
IUPAC Name 1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine[3]
Molecular Formula C₄H₈N₄S[3]
Molecular Weight 144.20 g/mol [3]
Melting Point 105-107 °C
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water and organic solvents[2]

Synthesis

The synthesis of this compound has been reported in the chemical literature. A key reference for its preparation is found in the Journal of Heterocyclic Chemistry. While the full detailed protocol from the original publication is not provided here, a general synthetic approach for related 3-amino-1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with carbon disulfide followed by treatment with hydrazine.[4][5]

General Synthetic Workflow for 1,2,4-Triazoles:

G A Starting Materials (e.g., Thiosemicarbazide derivative) C Reaction Conditions (e.g., Reflux in Ethanol) A->C B Cyclization Reagent (e.g., Methyl iodide, Base) B->C D This compound C->D E Purification (e.g., Recrystallization) D->E F Characterization (e.g., NMR, IR, Mass Spec) E->F

Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available, the 1,2,4-triazole scaffold is a cornerstone in the development of potent therapeutic agents. The primary areas of investigation for this class of compounds are their antifungal and anticancer activities.

Antifungal Activity

1,2,4-triazole derivatives are among the most important classes of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and inhibits fungal growth.[4]

Signaling Pathway of Antifungal Action:

G A 1,2,4-Triazole Derivative B Lanosterol 14α-demethylase (CYP51) A->B Inhibition D Ergosterol Biosynthesis B->D Catalysis G Inhibition of Fungal Growth B->G Leads to C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F F->G Maintenance

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungal agents.

Anticancer Activity

Derivatives of 1,2,4-triazole have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6] These mechanisms often involve the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell survival and angiogenesis.

Potential Anticancer Mechanisms of Action:

G cluster_0 1,2,4-Triazole Derivative Action cluster_1 Cellular Targets cluster_2 Downstream Effects A 1,2,4-Triazole Derivative B Kinases (e.g., VEGFR-2, p38α MAPK) A->B Inhibits C Topoisomerases A->C Inhibits D Aromatase A->D Inhibits E Inhibition of Angiogenesis & Cell Proliferation B->E F DNA Damage & Apoptosis C->F G Decreased Estrogen Synthesis D->G

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocols

The following are generalized protocols for assessing the antifungal and anticancer activities of compounds like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Experimental Workflow:

G A Prepare fungal inoculum (e.g., Candida albicans) C Add fungal inoculum to each well A->C B Serially dilute test compound in 96-well microplate with growth medium B->C D Incubate at 35-37°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the 96-well microplate containing the broth medium to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microplate.

  • Incubation: The plate is incubated at 35-37°C for 24 to 48 hours.

  • MIC Determination: The wells are examined for turbidity to determine fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anticancer Activity (XTT Cell Viability Assay)

The XTT assay is a colorimetric method to assess cell viability and proliferation, which is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.

Experimental Workflow:

G A Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add XTT reagent to each well C->D E Incubate for 2-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the XTT cell viability and cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.

  • XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent, is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours, during which viable cells with active mitochondria will reduce the XTT to a soluble formazan dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This compound is a valuable heterocyclic compound with a structural framework that is prevalent in many biologically active molecules. While specific studies on this particular compound are not abundant in the public domain, the extensive research on the 1,2,4-triazole class highlights its significant potential as a lead structure for the development of novel antifungal and anticancer agents. The established mechanisms of action for this class of compounds provide a strong rationale for the further investigation and derivatization of this compound. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of its biological activities. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile and therapeutic potential.

References

Spectral Analysis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and inferred spectral data for the compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Due to the limited availability of public experimental data for this specific molecule, this document presents expected spectral characteristics based on the analysis of closely related 1,2,4-triazole derivatives.

Core Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These values are estimations derived from spectral data of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.4 - 3.7Singlet
S-CH₃2.4 - 2.6Singlet
NH₂5.0 - 6.0Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ, ppm)
C3 (C-NH₂)155 - 160
C5 (C-S-CH₃)150 - 155
N-CH₃30 - 35
S-CH₃12 - 16
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3100 - 3400Medium, Broad
C-H Stretch (Methyl)2900 - 3000Medium
C=N Stretch (Triazole Ring)1560 - 1620Medium to Strong
N-H Bend (Amino)1590 - 1650Medium
C-N Stretch (Triazole Ring)1300 - 1400Medium

Experimental Protocols

While specific experimental details for the acquisition of data on this compound are not publicly available, the following are general protocols for obtaining NMR and IR spectra for 1,2,4-triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of triazole derivatives involves the following steps[1][2]:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard method for obtaining the FT-IR spectrum of a solid triazole compound is as follows[3]:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Potential Biological Activity and Signaling Pathway

Specific biological activities and signaling pathways for this compound have not been documented in the available literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore in many antifungal agents[4]. The primary mechanism of action for these antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[4][5].

The diagram below illustrates this general signaling pathway.

Antifungal_Triazole_Mechanism Triazole Triazole Antifungal (e.g., this compound) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential component FungalGrowth Inhibition of Fungal Growth Membrane->FungalGrowth Leads to

Caption: General mechanism of action for antifungal triazoles.

Experimental Workflow for Spectral Analysis

The following diagram outlines a typical workflow for the spectral characterization of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity

References

In-depth Technical Guide: Solubility of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a comprehensive overview based on publicly available data. Specific solubility values can be highly dependent on experimental conditions such as temperature, pressure, and purity of both the solute and the solvent. For critical applications, experimental verification is strongly recommended.

Introduction

3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a heterocyclic compound of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological activity often necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This guide provides a detailed summary of its solubility profile, outlines common experimental protocols for solubility determination, and visualizes the logical workflow for assessing its applicability in solvent-based systems.

Quantitative Solubility Data

A comprehensive literature search for quantitative solubility data for this compound in common organic solvents did not yield specific numerical values. This suggests that such data may not be widely published or could be contained within proprietary databases. However, based on the general principles of solubility and the structural features of the molecule (presence of an amino group, a thioether, and a triazole ring), a qualitative assessment can be inferred. The compound possesses both polar (amino group, triazole ring nitrogens) and non-polar (methyl and methylthio groups) characteristics, suggesting it may exhibit a range of solubilities in different organic solvents.

For research and development purposes, it is imperative to determine this data experimentally. The following section details the methodologies for such a determination.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method is the shake-flask method , which is recognized by organizations such as the OECD (Guideline 105).

3.1. Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

3.2. Materials and Apparatus

  • Solute: this compound (of known purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Equipment:

    • Analytical balance

    • Constant temperature water bath or incubator with shaker

    • Flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

    • Centrifuge

    • Syringes and filters (e.g., 0.45 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.3. Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted below.

G cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_flask Combine in a sealed flask agitate Agitate at constant temperature (e.g., 24-72 hours) prep_flask->agitate settle Allow to settle agitate->settle sample Withdraw aliquot of supernatant settle->sample filter Filter the sample sample->filter dilute Dilute sample if necessary filter->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate G cluster_screening Solubility Screening cluster_optimization Process Optimization start Define Application (e.g., Reaction, Crystallization, Formulation) solubility_test Test solubility in a range of solvents (Polar, Non-polar, Aprotic, Protic) start->solubility_test classification Classify as: Soluble, Sparingly Soluble, Insoluble solubility_test->classification compatibility Check for chemical compatibility and stability classification->compatibility safety Evaluate safety and environmental factors (Toxicity, Flammability, Boiling Point) compatibility->safety cost Consider cost and availability safety->cost final_choice Select Optimal Solvent System cost->final_choice

Tautomerism in Substituted 3-Amino-1,2,4-triazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in 3-Amino-1,2,4-triazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a critical concept in the study of heterocyclic compounds, profoundly influencing their physicochemical properties, reactivity, and biological activity. Substituted 3-amino-1,2,4-triazoles are a class of compounds of significant interest in medicinal chemistry and agrochemistry, known to exhibit complex tautomeric equilibria. These compounds can exist in several prototropic tautomeric forms, primarily the 1H, 2H, and 4H tautomers, arising from the migration of a proton among the nitrogen atoms of the triazole ring and the exocyclic amino group.[1][2][3] The position of the proton dictates the electronic distribution, hydrogen bonding capabilities, and steric profile of the molecule, which in turn affects its interactions with biological targets.

The unsubstituted 1,2,4-triazole predominantly exists as the 1H-tautomer, which is generally more stable than the 4H-tautomer.[3] However, the introduction of substituents, particularly the amino group at the 3-position, significantly influences the relative stabilities of the possible tautomers.[1] Understanding and controlling the tautomeric landscape of these molecules is paramount for rational drug design and the development of effective therapeutic agents and agrochemicals.

Tautomeric Forms of Substituted 3-Amino-1,2,4-triazoles

The three principal annular prototropic tautomers of a 3-amino-1,2,4-triazole core are the 1H-3-amino, 2H-3-imino, and 4H-3-amino forms. Additionally, the amino group can exist in equilibrium with its imino form. The stability of these tautomers is influenced by a variety of factors including the nature and position of substituents on the triazole ring, the solvent polarity, temperature, and pH.[1][4]

Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in predicting the relative energies of these tautomers in both the gas phase and in solution.[4] For instance, in the gas phase, the 1H and 2H tautomers of 3-amino-1,2,4-triazole are predicted to be nearly isoenergetic, while the 4H tautomer is significantly higher in energy. In polar solvents, the 2H-tautomer of 3-amino-5-nitro-1,2,4-triazole has been suggested to be the most stable form.[4]

Data Presentation: Tautomeric Equilibrium Data

The quantitative analysis of tautomeric equilibria is crucial for understanding the behavior of substituted 3-amino-1,2,4-triazoles in different environments. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the ratio of tautomers in solution. The following tables summarize representative data on the tautomeric populations of selected substituted 3-amino-1,2,4-triazoles.

CompoundSolventTautomer 1 (%)Tautomer 2 (%)Tautomer 3 (%)Reference
3-Amino-5-nitro-1,2,4-triazoleDMSO-d61H-amino (major)2H-imino (minor)-[4]
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamideDMSO-d61H-amino (100)--[5]

Experimental Protocols

Synthesis of Substituted 3-Amino-1,2,4-triazoles

A general and efficient method for the preparation of 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives.[6] Two convergent routes are commonly employed to allow for variation of substituents at the N-1 position and on the 3-amino group.

General Procedure for the Preparation of 1-Substituted-3-amino-1,2,4-triazoles: [6]

  • Preparation of the Hydrazinecarboximidamide Intermediate: A mixture of the appropriate sulfonic acid intermediate and a substituted hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.

  • Cyclization: The reaction mixture is concentrated to a solid, to which trimethyl orthoformate (1 mL) is added. The mixture is then heated overnight at 140 °C in a sealed tube.

  • Purification: The resulting mixture is cooled to room temperature, filtered through a short pad of silica gel, and eluted with a suitable solvent mixture (e.g., 20% MeOH in CH2Cl2) to afford the desired 3-amino-1,2,4-triazole derivative.

Spectroscopic Analysis of Tautomers

NMR spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution. Both ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the substituted 3-amino-1,2,4-triazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Identify separate sets of signals corresponding to the different tautomers present in the equilibrium.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative population of each tautomer.

    • Compare the observed chemical shifts with those predicted from theoretical calculations (e.g., DFT) to aid in the assignment of signals to specific tautomers.

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[1] By analyzing the changes in the absorption spectrum with variations in solvent or pH, it is possible to infer the predominant tautomeric forms.

Protocol for UV-Vis Spectroscopic Analysis: [7][8]

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in the solvent of interest. A range of solvents with varying polarities should be used to assess the solvent effect on the tautomeric equilibrium.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the different tautomeric forms.

    • Deconvolution of overlapping spectral bands can be performed to estimate the relative concentrations of the tautomers.[9]

    • The effect of pH on the equilibrium can be studied by recording spectra in buffered solutions of different pH values.

Biological Activity and Signaling Pathways

Substituted 3-amino-1,2,4-triazoles are known to exhibit a range of biological activities, including herbicidal, antifungal, and anticancer effects.[6][10] The specific tautomeric form of the molecule can play a crucial role in its interaction with biological targets.

Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

One of the most well-characterized mechanisms of action for 3-amino-1,2,4-triazole is the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants and microorganisms.[11] This inhibition leads to a deficiency in histidine, ultimately causing growth inhibition. It is hypothesized that a specific tautomer of the 3-amino-1,2,4-triazole binds to the active site of the enzyme. Computational docking studies can provide insights into the preferential binding of different tautomers.

IGPD_Inhibition cluster_Tautomers 3-Amino-1,2,4-triazole Tautomers 1H_Tautomer 1H-Tautomer 2H_Tautomer 2H-Tautomer IGPD Imidazoleglycerol-Phosphate Dehydratase (IGPD) 2H_Tautomer->IGPD Inhibition (Hypothesized Active Tautomer) 4H_Tautomer 4H-Tautomer Histidine Histidine Biosynthesis IGPD->Histidine Catalysis Growth Cell Growth and Proliferation Histidine->Growth

Figure 1: Hypothesized inhibition of IGPD by the 2H-tautomer.

Inhibition of Catalase

3-Amino-1,2,4-triazole is also a known inhibitor of the enzyme catalase, which is responsible for the decomposition of hydrogen peroxide.[12][13][14] This inhibition can lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage. The specific tautomer responsible for catalase inhibition is an area of ongoing research.

Catalase_Inhibition cluster_Tautomers 3-Amino-1,2,4-triazole Tautomers 1H_Tautomer 1H-Tautomer Catalase Catalase 1H_Tautomer->Catalase Inhibition 2H_Tautomer 2H-Tautomer 4H_Tautomer 4H-Tautomer H2O2 Hydrogen Peroxide (H₂O₂) Catalase->H2O2 Decomposition ROS Reactive Oxygen Species (ROS) Accumulation H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress

Figure 2: Inhibition of Catalase by a 3-amino-1,2,4-triazole tautomer.

Experimental and Drug Discovery Workflow

The investigation of tautomerism is an integral part of the drug discovery and development process for compounds like substituted 3-amino-1,2,4-triazoles. A systematic workflow ensures a comprehensive understanding of the tautomeric behavior and its implications for biological activity.

Drug_Discovery_Workflow cluster_Workflow Tautomerism Investigation Workflow Synthesis Synthesis of Substituted Analogs Spectroscopy Spectroscopic Analysis (NMR, UV-Vis) Synthesis->Spectroscopy Computation Computational Modeling (DFT Calculations) Synthesis->Computation Bioactivity In Vitro & In Vivo Biological Assays Synthesis->Bioactivity TautomerRatio Determine Tautomer Ratios and Stabilities Spectroscopy->TautomerRatio Computation->TautomerRatio Docking Molecular Docking with Target TautomerRatio->Docking Bioactivity->Docking ActiveTautomer Identify Active Tautomer Docking->ActiveTautomer SAR Structure-Activity Relationship (SAR) Studies ActiveTautomer->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 3: A logical workflow for tautomer investigation in drug discovery.

Conclusion

The tautomerism of substituted 3-amino-1,2,4-triazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors governing tautomeric equilibria is essential for the rational design of novel drug candidates and agrochemicals based on this versatile scaffold. The integrated use of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a powerful approach to elucidate the tautomeric landscape and identify the biologically active tautomeric forms, thereby guiding lead optimization and the development of more potent and selective compounds.

References

Unraveling the Molecular Mechanisms of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 3-Amino-1-methyl-5-methylthio-1,2,4-triazole is limited in publicly available literature. This guide provides a detailed overview of its putative mechanisms based on the well-established activities of its core chemical scaffold, the 1,2,4-triazole ring, and its close structural analog, 3-amino-1,2,4-triazole (Amitrole). The proposed mechanisms are inhibition of fungal lanosterol 14α-demethylase (CYP51) and inhibition of plant and microbial imidazoleglycerol-phosphate dehydratase (IGPD).

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous antifungal, herbicidal, and anticancer agents.[1][2] The subject of this guide, this compound, possesses the key structural features of this versatile class. Its biological activity is likely dictated by the interplay of the 3-amino group, the N1-methyl substituent, and the 5-methylthio group, which modulate its physicochemical properties and interactions with biological targets. This document will explore the two most probable mechanisms of action for this compound.

Putative Mechanism 1: Antifungal Action via Inhibition of Lanosterol 14α-Demethylase (CYP51)

A primary and extensively documented mechanism for 1,2,4-triazole-containing compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4][5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[3][6]

The proposed mechanism involves the nitrogen atom at the 4-position of the triazole ring coordinating with the heme iron atom within the active site of CYP51.[3][5] This binding event competitively inhibits the natural substrate, lanosterol, preventing its demethylation—a crucial step in the ergosterol synthesis pathway.[3] The consequences for the fungal cell are twofold:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the fungal cell membrane's structure and the function of membrane-bound enzymes, compromising its permeability and fluidity.[3]

  • Accumulation of Toxic Sterol Precursors: The enzymatic block leads to the buildup of 14α-methylated sterols, which are incorporated into the membrane, leading to a disorganized and dysfunctional structure that ultimately inhibits fungal growth.[3]

The N1-methyl and 5-methylthio substituents on the triazole ring are critical for defining the compound's binding affinity and specificity for the CYP51 active site. Structure-activity relationship (SAR) studies on related triazoles show that modifications to the core influence potency against different fungal species.[1][7]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Compound 3-Amino-1-methyl-5- methylthio-1,2,4-triazole CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Compound->CYP51 Inhibits CYP51->Lanosterol  Blocks Conversion Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Fungal Cell Membrane Disruption & Dysfunction Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data: Antifungal Activity of Structurally Related 1,2,4-Triazoles

The following table summarizes the antifungal activity of various 1,2,4-triazole derivatives against pathogenic fungi. These values, presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), indicate the potency of these compounds.

Compound ClassFungal SpeciesActivity MetricValue (µg/mL)Reference
1,2,4-Triazole Schiff Base (AS-14)Wheat gibberellicEC505.33[7]
1,2,4-Triazole Schiff Base (AS-14)Maize rough dwarfEC506.53[7]
1,2,4-Triazole Schiff Base (AS-14)Glomerella cingulateEC505.67[7]
1,2,4-Triazole Carboxamide (6h)Physalospora piricolaEC5013.095[8]
1,2,4-Triazole Carboxamide (5j)Phytophthora capsiciEC5017.362[8]
1,2,4-Triazole with Amino Acid Fragment (8k)Physalospora piricolaEC5010.126[9]
1,2,4-Triazole with Amino Acid Fragment (8d)Physalospora piricolaEC5010.808[9]
Thiosemicarbazide-derived 1,2,4-TriazolesCandida albicansMIC3.12 - 25
3-Amino-1,2,4-Triazole Derivative (11.6)Candida albicansMIC2[10]

Putative Mechanism 2: Herbicidal Action via Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

The structural similarity of the target compound to the known herbicide 3-amino-1,2,4-triazole (Amitrole) strongly suggests a second potential mechanism of action: the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19).[11] This enzyme catalyzes the sixth step in the histidine biosynthesis pathway, which is essential for plants, bacteria, and fungi, but absent in animals, making it an attractive target for selective herbicides.[12][13][14]

Amitrole acts as a competitive inhibitor of IGPD, binding to the active site and preventing the dehydration of imidazoleglycerol-phosphate to imidazoleacetol-phosphate.[11][12] This inhibition leads to a depletion of histidine, which in turn disrupts protein synthesis and ultimately causes cessation of growth and plant death. It is highly probable that this compound acts via a similar competitive inhibition mechanism. The N1-methyl and 5-methylthio groups would modulate its entry into the plant cells and its binding affinity for the IGPD active site.

Signaling Pathway: Histidine Biosynthesis Inhibition

Histidine_Pathway cluster_pathway Histidine Biosynthesis Pathway (in Plants/Microbes) cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequences PRPP PRPP IGP Imidazoleglycerol- Phosphate (IGP) PRPP->IGP Multiple Steps IAP Imidazoleacetol- Phosphate (IAP) IGP->IAP Histidine L-Histidine IAP->Histidine Multiple Steps Compound 3-Amino-1-methyl-5- methylthio-1,2,4-triazole IGPD Imidazoleglycerol-Phosphate Dehydratase (IGPD) Compound->IGPD Competitively Inhibits IGPD->IGP  Blocks Conversion Histidine_Depletion Histidine Depletion Protein_Synthesis_Block Protein Synthesis Inhibition Histidine_Depletion->Protein_Synthesis_Block Growth_Arrest Growth Arrest & Plant Death Protein_Synthesis_Block->Growth_Arrest

Caption: Proposed inhibition of the plant and microbial histidine biosynthesis pathway.

Quantitative Data: Inhibition of IGPD by Triazole Analogs

Quantitative data for IGPD inhibition is less commonly reported in terms of IC50 values in general literature. However, studies have established the potent inhibitory nature of related compounds.

Compound ClassEnzyme TargetActivity MetricValue (nM)Reference
Triazole Phosphonate 1IGPDKi40[12]
Triazole Phosphonate 2IGPDKi10[12]
Triazole Phosphonate 3IGPDKi8.5[12]
β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA)Mtb IGPDIC50Micromolar Range[15]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Workflow Diagram

Antifungal_Workflow A Prepare Compound Stock Solution (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with RPMI-1640 medium A->B F Add 100 µL of final inoculum to each well B->F C Prepare Fungal Inoculum (e.g., Candida albicans) D Adjust Inoculum to 0.5 McFarland Standard (1-5 x 10^6 CFU/mL) C->D E Dilute Suspension 1:1000 in RPMI to get final inoculum (1-5 x 10^3 CFU/mL) D->E E->F G Incubate plate at 35°C for 24-48 hours F->G H Determine MIC visually or spectrophotometrically G->H IGPD_Assay_Workflow A Prepare Assay Buffer (e.g., Tris-HCl with MnCl2) E Pipette Buffer, Inhibitor, and Enzyme into cuvettes. Pre-incubate. A->E B Prepare Substrate Solution (Imidazoleglycerol-Phosphate, IGP) F Initiate Reaction by adding Substrate (IGP) B->F C Prepare Enzyme Solution (Purified IGPD) C->E D Prepare Inhibitor Solutions (Test Compound at various concentrations) D->E E->F G Monitor Absorbance Increase at ~280-290 nm continuously (Spectrophotometer) F->G H Calculate Initial Reaction Rates G->H I Determine Inhibition kinetics (e.g., IC50, Ki) H->I

References

In-Depth Technical Guide on the Biological Activity of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document details the synthesis, experimental protocols for biological evaluation, and insights into the potential mechanisms of action of these promising compounds.

Synthesis of the Core Scaffold

A plausible synthetic approach could involve the methylation of a 3-amino-5-mercapto-1,2,4-triazole precursor. The synthesis of 3-amino-5-mercapto-1,2,4-triazole can be achieved by reacting an aminoguanidine salt with a thiocyanate salt with heating.[2] Subsequent methylation at the sulfur and a nitrogen atom would yield the desired scaffold.

Biological Activities and Quantitative Data

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data where available.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 3-amino-1,2,4-triazole derivatives against various cancer cell lines.[3] The cytotoxic activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[4]

Table 1: Anticancer Activity of Selected 3-Amino-1,2,4-triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TP6 Murine melanoma (B16F10)41.12[4]
Compound 2.6 VariousNot specified[3]
Compound 4.6 VariousNot specified[3]

Note: Data for specific derivatives of this compound is limited in the public domain. The table presents data for structurally related 3-amino-1,2,4-triazole derivatives to indicate the potential of this class of compounds.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound are expected to possess antibacterial and antifungal properties. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution.[5]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound II E. coli k88a0.156[6]
Compound II S. aureus k990.156[6]
Compound I E. coli k88a0.156[6]
Compound I S. aureus k990.156[6]

Note: This table provides examples of the antimicrobial activity of 1,2,4-triazole derivatives to illustrate the potential of the target compound class.

Enzyme Inhibition

Enzyme inhibition is another significant biological activity associated with 1,2,4-triazole derivatives. Acetylcholinesterase (AChE), a key enzyme in the nervous system, has been a target for many synthetic inhibitors.[7][8]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,2,4-Triazole Analogs

Compound IDIC50 (µM)Ki (µM)Type of InhibitionReference
10a 0.537 ± 0.760.557 ± 0.50Mixed[7]
10k 0.031 ± 0.850.0155 ± 1.25Un-competitive[7]

Note: The data presented is for a series of novel triazole analogs and serves to demonstrate the potential for enzyme inhibition within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-amino-1,2,4-triazole derivatives.

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole (Precursor)

This protocol describes a general method for synthesizing the precursor to the core scaffold.

Materials:

  • Aminoguanidine salt (e.g., bicarbonate)

  • Thiocyanate salt (e.g., potassium thiocyanate)

  • Solvent (e.g., water or ethanol)

  • Acid for pH adjustment (e.g., hydrochloric acid)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve the aminoguanidine salt and thiocyanate salt in a suitable solvent.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using an appropriate method (e.g., TLC).

  • Upon completion, cool the reaction mixture.

  • Adjust the pH of the solution to precipitate the product.

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 3-amino-5-mercapto-1,2,4-triazole.[2]

Anticancer Activity Screening: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., B16F10)

  • 96-well microtiter plates

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.

Materials:

  • Microorganism strains (bacteria or fungi)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

  • Determine the MIC by visually inspecting for turbidity or by using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This protocol, based on Ellman's method, is used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide, and DTNB.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][8][10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. While specific data for derivatives of this compound is still emerging, studies on the parent 3-amino-1,2,4-triazole (amitrole) provide valuable insights into potential signaling pathways that may be modulated.

Inhibition of Histidine Biosynthesis

One of the known mechanisms of action for 3-amino-1,2,4-triazole is the inhibition of histidine biosynthesis.[11][12] Specifically, it has been shown to inhibit imidazoleglycerol-phosphate dehydratase, a key enzyme in this pathway. This inhibition leads to the accumulation of imidazoleglycerol, a precursor in the pathway, and a depletion of histidine, which is essential for protein synthesis and cell growth. This mechanism could contribute to the observed antimicrobial and potentially some of the anticancer effects of its derivatives.

Histidine_Biosynthesis_Inhibition PRPP PRPP + ATP IGP Imidazoleglycerol Phosphate (IGP) PRPP->IGP Multiple Steps Enzyme Imidazoleglycerol- phosphate dehydratase IGP->Enzyme Histidinol_P Histidinol Phosphate Histidine Histidine Histidinol_P->Histidine Multiple Steps Triazole_Deriv 3-Amino-1,2,4-triazole Derivative Triazole_Deriv->Enzyme Inhibition Enzyme->Histidinol_P Catalysis

Inhibition of Histidine Biosynthesis Pathway.
Modulation of NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in various diseases, including cancer.[13] The canonical NF-κB pathway is a potential target for therapeutic intervention. While direct evidence for the modulation of NF-κB by this compound derivatives is yet to be firmly established, the structural features of triazoles make them plausible candidates for interacting with components of this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression NFkB->Gene_Expression Activates Triazole_Deriv 3-Amino-1,2,4-triazole Derivative (Hypothetical) Triazole_Deriv->IKK Inhibition? Experimental_Workflow Synthesis Synthesis of 3-Amino-1-methyl-5-methylthio- 1,2,4-triazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR MoA Mechanism of Action Studies (Signaling Pathways) Hit_ID->MoA Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Feedback Lead_Opt->MoA In_Vivo In Vivo Studies Lead_Opt->In_Vivo MoA->In_Vivo

References

The Synthetic Versatility of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole as a potential building block in organic synthesis. While direct literature on the extensive applications of this specific N-methylated triazole is limited, this document extrapolates its synthetic utility based on the well-established reactivity of the 3-amino-1,2,4-triazole scaffold. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the chemical space accessible from this versatile heterocyclic core.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for the characterization and quality control of the compound in a laboratory setting.

PropertyValue
IUPAC Name 1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine
CAS Number 84827-78-1
Molecular Formula C₄H₈N₄S
Molecular Weight 144.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 130-133 °C
¹H NMR Varian CFT-20
¹³C NMR Maybridge Chemical Company Ltd.
IR Spectrum (KBr) MAYBRIDGE CHEMICAL COMPANY LTD.
Mass Spectrum (GC-MS) NIST Number: 135996

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from thiosemicarbazide. The following experimental protocol is a representative procedure based on established methods for the synthesis of substituted 1,2,4-triazoles.

Experimental Protocol: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

A plausible route to the precursor, 3-amino-5-mercapto-1,2,4-triazole, involves the cyclization of aminoguanidine thiocyanate.[1]

  • Reaction Setup: A mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, preferably in the absence of a solvent.

  • Reaction: The mixture is heated to initiate a melting reaction, which proceeds through an aminoguanidine thiocyanate intermediate.

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the solid product is isolated.

  • Purification: The crude 3-amino-5-mercapto-1,2,4-triazole can be purified by recrystallization from a suitable solvent such as water or ethanol.

Experimental Protocol: S-Methylation and N-Methylation

The subsequent methylations can be performed in a stepwise manner.

  • S-Methylation: 3-Amino-5-mercapto-1,2,4-triazole is dissolved in a suitable solvent (e.g., ethanol) containing a base (e.g., sodium hydroxide). Methyl iodide is added, and the reaction is stirred until completion to yield 3-amino-5-methylthio-1H-1,2,4-triazole.

  • N-Methylation: The resulting 3-amino-5-methylthio-1H-1,2,4-triazole is then subjected to N-methylation. The compound is dissolved in a polar aprotic solvent (e.g., DMF) with a suitable base (e.g., sodium hydride). Methyl iodide is added, and the reaction mixture is stirred to afford this compound. Regioisomeric products may be formed, requiring chromatographic separation.

Synthetic Applications as a Building Block

The presence of a primary amino group and the triazole ring system in this compound opens up numerous possibilities for its use as a synthetic intermediate. The following sections describe potential reactions, for which representative experimental protocols are provided.

Acylation of the Amino Group

The primary amino group can be readily acylated to form amides, which are common functionalities in biologically active molecules.

Representative Experimental Protocol:

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane or THF) and a base (e.g., triethylamine or pyridine), the desired acyl chloride or anhydride is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

EntryElectrophileProductRepresentative Yield (%)
1Acetyl chlorideN-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)acetamide85-95
2Benzoyl chlorideN-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide80-90
3Acetic anhydrideN-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)acetamide90-98
Sulfonylation of the Amino Group

Reaction with sulfonyl chlorides provides sulfonamides, another important class of compounds in medicinal chemistry.

Representative Experimental Protocol:

  • Reaction Setup: this compound is dissolved in pyridine or a mixture of dichloromethane and triethylamine. The sulfonyl chloride is added portion-wise at 0 °C.

  • Reaction: The reaction is stirred at room temperature until completion.

  • Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, or the mixture is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography.

EntryElectrophileProductRepresentative Yield (%)
1p-Toluenesulfonyl chlorideN-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide75-85
2Methanesulfonyl chlorideN-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)methanesulfonamide80-90
Diazotization and Subsequent Reactions

The amino group can be diazotized to form a diazonium salt, which can then be displaced by various nucleophiles to introduce a range of functionalities at the 3-position of the triazole ring.

Representative Experimental Protocol (Sandmeyer-type reaction):

  • Diazotization: this compound is dissolved in an aqueous acidic solution (e.g., HBr, HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

  • Nucleophilic Displacement: The freshly prepared diazonium salt solution is added to a solution of a copper(I) salt (e.g., CuBr, CuCl, CuCN) at the appropriate temperature.

  • Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is dried and concentrated.

  • Purification: The product is purified by column chromatography or distillation.

EntryReagentsProductRepresentative Yield (%)
11. NaNO₂, HBr; 2. CuBr3-Bromo-1-methyl-5-(methylthio)-1H-1,2,4-triazole50-70
21. NaNO₂, HCl; 2. CuCl3-Chloro-1-methyl-5-(methylthio)-1H-1,2,4-triazole50-70
31. NaNO₂, H₂SO₄; 2. KCN, CuCN1-methyl-5-(methylthio)-1H-1,2,4-triazole-3-carbonitrile40-60

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of the title compound and its subsequent derivatization.

Synthesis_Workflow start Thiosemicarbazide intermediate1 3-Amino-5-mercapto- 1,2,4-triazole start->intermediate1 Cyclization intermediate2 3-Amino-5-methylthio- 1H-1,2,4-triazole intermediate1->intermediate2 S-Methylation (MeI, Base) product 3-Amino-1-methyl-5-methylthio- 1,2,4-triazole intermediate2->product N-Methylation (MeI, Base)

Caption: Synthetic workflow for this compound.

Derivatization_Pathways start 3-Amino-1-methyl-5-methylthio- 1,2,4-triazole path1 Acylation (RCOCl) start->path1 path2 Sulfonylation (RSO₂Cl) start->path2 path3 Diazotization (NaNO₂, H⁺) start->path3 product1 Amide Derivatives path1->product1 product2 Sulfonamide Derivatives path2->product2 product3 3-Substituted Triazoles (via Sandmeyer) path3->product3

Caption: Potential derivatization pathways for the title compound.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. Its trifunctional nature, possessing a nucleophilic amino group, a modifiable methylthio group, and the versatile triazole core, suggests a rich and diverse chemistry. This guide provides a foundational framework for its synthesis and outlines key reactive pathways for the generation of novel molecular entities. It is hoped that this technical overview will stimulate further research into the applications of this compound in drug discovery and materials science.

References

The Medicinal Chemistry of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds. This guide delves into the potential applications of a specific derivative, 3-Amino-1-methyl-5-methylthio-1,2,4-triazole, and its related analogues in medicinal chemistry. This class of compounds has garnered significant interest for its diverse biological activities, particularly as anticancer and antifungal agents. The structural versatility of the 3-amino-1,2,4-triazole core allows for a multitude of chemical modifications, enabling the fine-tuning of their therapeutic properties.

Anticancer Potential of 3-Amino-1,2,4-triazole Derivatives

Derivatives of the 3-amino-1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 3-amino-1,2,4-triazole derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
TP6 Murine Melanoma (B16F10)41.12[1]
Compound 7 Liver Cancer (HepG2)17.69[2]
Compound 7 Breast Cancer (MCF7)17.69[2]
Compound 14a Breast Cancer (MCF7)27.09[2]
Compound 17 Liver Cancer (HepG2)25.4[2]
Compound 17 Breast Cancer (MCF7)25.4[2]
Compound 28 Liver Cancer (HepG2)20.3[2]
Compound 28 Breast Cancer (MCF7)20.3[2]
Compound 34 Liver Cancer (HepG2)19.8[2]
Compound 34 Breast Cancer (MCF7)19.8[2]
Compound 47 Liver Cancer (HepG2)22.1[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1,2,4-Triazole derivatives (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed the cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Replace the old medium with 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plates for 24 to 72 hours.[3]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[3]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat Cells with Triazole Derivatives incubation1->compound_treatment incubation2 Incubate for 24-72 hours compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 formazan_solubilization Dissolve Formazan Crystals with DMSO incubation3->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Mechanism of Action: Inhibition of EGFR Signaling

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) pathway, which promotes cell proliferation, survival, and angiogenesis.[4]

EGFR Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

Antifungal Potential of 3-Amino-1,2,4-triazole Derivatives

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antifungal agents. Schiff bases derived from 3-amino-1,2,4-triazoles have shown promising activity against various fungal pathogens.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of Schiff bases derived from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDFungal StrainMIC (µg/mL)Reference
4c C. albicans>100[5]
4c A. niger>100[5]
4e C. albicans24[5]
4e A. niger32[5]
4f C. albicans>100[5]
4f A. niger>100[5]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the MIC of antimicrobial agents against fungi.[6]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • Sterile saline

  • 1,2,4-Triazole Schiff base derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.[3]

  • Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in the 96-well plates.[3]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control.[3]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[3]

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow start Start inoculum_prep Prepare Fungal Inoculum start->inoculum_prep drug_dilution Prepare Serial Dilutions of Triazole Derivatives inoculum_prep->drug_dilution inoculation Inoculate 96-well Plates drug_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end End mic_determination->end

Caption: Workflow for determining the antifungal activity of triazole derivatives.

Synthesis of 3-Amino-1,2,4-triazole Derivatives

A general synthetic route to Schiff bases of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is outlined below. The initial 4-amino-1,2,4-triazole-3-thiol is synthesized from a substituted benzoic acid and thiocarbohydrazide. This intermediate is then condensed with various aromatic aldehydes to yield the final Schiff base products.[7]

General Synthesis of 4-Amino-5-(substituted-phenyl)-4H-[3][5][8]-triazole-3-thiol Derivatives:

  • Synthesis of 4-amino-5-(substituted-phenyl)-4H-[3][5][8]-triazole-3-thiol: A mixture of a substituted benzoic acid and thiocarbohydrazide is heated to form the cyclized triazole derivative.[7]

  • Synthesis of Schiff bases: The 4-amino-5-(substituted-phenyl)-4H-[3][5][8]-triazole-3-thiol is then reacted with a substituted aromatic aldehyde in the presence of a catalytic amount of acid (e.g., glacial acetic acid) under reflux to afford the corresponding Schiff base.[7]

Synthetic Pathway for 1,2,4-Triazole Schiff Bases

Synthesis_Pathway benzoic_acid Substituted Benzoic Acid triazole_thiol 4-Amino-5-(substituted-phenyl) -4H-1,2,4-triazole-3-thiol benzoic_acid->triazole_thiol thiocarbohydrazide Thiocarbohydrazide thiocarbohydrazide->triazole_thiol schiff_base Schiff Base Derivative triazole_thiol->schiff_base aldehyde Substituted Aromatic Aldehyde aldehyde->schiff_base

Caption: General synthesis route for 1,2,4-triazole Schiff base derivatives.

Conclusion

The this compound scaffold and its analogues represent a highly promising class of compounds in medicinal chemistry. Their derivatives have demonstrated significant potential as both anticancer and antifungal agents. The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds for structure-activity relationship studies, paving the way for the development of novel and more effective therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will be crucial for their advancement into clinical applications.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-1-methyl-5-methylthio-1,2,4-triazole as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazole derivatives are widely recognized in agriculture for their plant growth regulatory properties. These compounds primarily function by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. By modulating gibberellin levels, this compound and related compounds can be utilized to control plant height, improve lodging resistance, and potentially enhance crop yields.

These application notes provide an overview of the potential use of this compound as a plant growth regulator, including its mechanism of action, and protocols for its experimental evaluation.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of triazole-based plant growth regulators is the inhibition of gibberellin (GA) biosynthesis. Specifically, these compounds target the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid. This is a critical step in the GA biosynthesis pathway. By blocking this step, the production of active gibberellins (such as GA1 and GA4) is significantly reduced, leading to a dwarfing effect on the plant.

Below is a diagram illustrating the key steps in the gibberellin biosynthesis pathway and the point of inhibition by triazole compounds.

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl diphosphate (GGPP) CPP ent-copalyl diphosphate (CPP) GGPP->CPP CPS ent_kaurene ent-kaurene CPP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO ent_kaurene->Inhibition GA12 GA12 ent_kaurenoic_acid->GA12 KAO GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Active) GA20->GA1 GA3ox GA4 GA4 (Active) GA9->GA4 GA3ox Inhibition->ent_kaurenoic_acid Triazole 3-Amino-1-methyl- 5-methylthio-1,2,4-triazole Triazole->Inhibition Inhibits KO

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the effects of this compound on plant growth. However, studies on structurally related triazole compounds can provide an indication of its potential activity.

The following table summarizes the effects of a related compound, 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole , on the growth of wheat and radish seedlings. It is important to note that this data is for a different compound and should be used for reference purposes only. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for this compound.

Plant SpeciesConcentration (µg/mL)Effect on Stem Growth (%)Effect on Root Growth (%)
Wheat 10-15.2-20.5
100-35.8-45.1
Radish 10-12.7-18.9
100-30.5-40.2

Negative values indicate growth inhibition.

Experimental Protocols

The following are generalized protocols for evaluating the plant growth regulatory effects of this compound on wheat and radish. These should be adapted and optimized based on specific experimental goals and conditions.

Protocol 1: Seed Germination and Seedling Growth Assay

Objective: To assess the effect of this compound on the germination and early seedling growth of wheat and radish.

Materials:

  • This compound

  • Certified seeds of wheat (Triticum aestivum) and radish (Raphanus sativus)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator or growth chamber with controlled temperature and light conditions

  • Ruler or caliper for measurements

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a minimal amount of DMSO and then dilute with distilled water.

    • From the stock solution, prepare a series of test concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • A control solution should be prepared with the same concentration of DMSO as the highest test concentration.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

    • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution or control.

    • Place a predetermined number of seeds (e.g., 20) evenly spaced on the filter paper in each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at a suitable temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection:

    • After a set period (e.g., 7-10 days), record the germination percentage.

    • Measure the shoot length and root length of each seedling.

    • Carefully remove the seedlings, blot them dry, and measure their fresh weight.

    • For dry weight determination, place the seedlings in an oven at 70°C for 48 hours and then weigh.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter at each concentration.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Seed_Germination_Assay_Workflow A Prepare Test Solutions (0, 1, 10, 50, 100 µg/mL) B Sterilize and Plate Seeds (Wheat or Radish) A->B C Incubate in Growth Chamber (e.g., 7-10 days) B->C D Data Collection: - Germination % - Shoot/Root Length - Fresh/Dry Weight C->D E Statistical Analysis D->E Foliar_Application_Workflow A Establish Plants in Pots B Prepare Spray Solutions (with surfactant) A->B C Foliar Application at Specific Growth Stage B->C D Monitor and Collect Growth Data Periodically C->D E Final Harvest and Measurement of Yield Parameters D->E F Statistical Analysis E->F

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. The use of heterocyclic amines, such as derivatives of 1,2,4-triazole, as the diazo component can lead to novel dyes with unique shades and improved dyeing properties. 3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a promising, yet underexplored, precursor for the synthesis of specialized azo dyes. Its unique structure is anticipated to impart interesting tinctorial and functional properties to the resulting colorants. A related compound, 3-Amino-5-methylthio-1H-1,2,4-triazole, has been utilized in the synthesis of heterocyclic disperse azo dyes.[1][2]

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established reaction sequence involving diazotization and azo coupling.

Diazotization

In the first step, the primary amino group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.

Azo Coupling

The resulting diazonium salt is then reacted with a suitable coupling component. The choice of the coupling component is critical as it largely determines the color of the final dye. Common coupling components include phenols, naphthols, anilines, and other electron-rich aromatic compounds.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. These should be regarded as starting points and may require optimization.

Protocol 1: Synthesis of a Naphthol-Based Azo Dye

Objective: To synthesize an azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in a solution of dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 1 molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the filter cake with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at a low temperature.

Protocol 2: Synthesis of an Aniline-Based Azo Dye

Objective: To synthesize an azo dye by coupling diazotized this compound with N,N-dimethylaniline.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • N,N-Dimethylaniline

  • Sodium acetate

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • Follow the same diazotization procedure as described in Protocol 1.

  • Coupling Reaction:

    • Dissolve 1 molar equivalent of N,N-dimethylaniline in a dilute acidic solution (e.g., acetic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.

    • Add a solution of sodium acetate to adjust the pH and facilitate the coupling reaction.

    • A colored precipitate of the azo dye will form.

    • Continue stirring for 1-2 hours at 0-5 °C.

  • Isolation and Purification:

    • Follow the same isolation and purification procedure as described in Protocol 1.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of azo dyes based on this compound. This data is for illustrative purposes to guide researchers.

Table 1: Reactant Stoichiometry and Reaction Conditions

ParameterProtocol 1 (Naphthol-Based)Protocol 2 (Aniline-Based)
Diazo Component This compoundThis compound
Molar Ratio (Diazo:Coupling)1:11:1
Coupling Component 2-NaphtholN,N-Dimethylaniline
Diazotization Temperature 0-5 °C0-5 °C
Coupling Temperature 0-5 °C0-5 °C
Reaction pH Alkaline (pH 9-10)Acidic (pH 4-5)

Table 2: Hypothetical Yields and Spectroscopic Data

Dye ProductCoupling ComponentHypothetical Yield (%)Hypothetical λmax (nm)
Dye 12-Naphthol85480
Dye 2N,N-Dimethylaniline90420

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the logical steps involved in the process.

Azo_Dye_Synthesis_Workflow Start Starting Materials Triazole 3-Amino-1-methyl-5- methylthio-1,2,4-triazole Start->Triazole Coupling_Component Coupling Component (e.g., 2-Naphthol) Start->Coupling_Component Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Triazole->Diazotization Coupling Azo Coupling Coupling_Component->Coupling Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Diazonium_Salt->Coupling Crude_Dye Crude Azo Dye Coupling->Crude_Dye Purification Purification (Filtration, Recrystallization) Crude_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product

Caption: Workflow for the synthesis of azo dyes.

Logical_Relationship_of_Synthesis Step1 Step 1: Preparation of Reactant Solutions Step2 Step 2: Diazotization of the Triazole Step1->Step2 Low Temperature Step3 Step 3: Azo Coupling Reaction Step2->Step3 Immediate Use Step4 Step 4: Isolation of the Crude Product Step3->Step4 Precipitation Step5 Step 5: Purification of the Azo Dye Step4->Step5 Recrystallization Step6 Step 6: Characterization Step5->Step6

Caption: Logical steps in azo dye synthesis.

References

Application of Triazole Derivatives as Electrolyte Additives for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-LIB-TRZL-001

Introduction

The continuous demand for high-energy-density and long-lasting lithium-ion batteries (LIBs) necessitates the development of advanced electrolyte formulations. Electrolyte additives play a crucial role in improving the electrochemical performance, stability, and safety of LIBs. Triazole derivatives have emerged as a promising class of additives due to their ability to form stable passivation layers on electrode surfaces, enhance ionic conductivity, and improve the overall cell performance. This document provides a detailed overview of the application of triazole-based compounds as electrolyte additives, with a focus on their impact on battery performance and includes generalized experimental protocols for their evaluation.

While specific data on "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" is not extensively available in the public domain, this application note draws upon published research on analogous triazole compounds to provide a representative guide for researchers, scientists, and professionals in drug and materials development. The principles and protocols outlined herein are applicable to the investigation of novel triazole-based additives.

Mechanism of Action

Triazole additives primarily function by forming a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[1][2] This protective layer is formed through preferential electrochemical reduction or oxidation of the additive on the electrode surface during the initial formation cycles.[3] A well-formed SEI/CEI layer can:

  • Suppress electrolyte decomposition: By preventing direct contact between the highly reactive electrode surfaces and the bulk electrolyte, the continuous decomposition of the electrolyte is minimized.[3]

  • Inhibit transition metal dissolution: In the case of certain cathode materials, the CEI can mitigate the dissolution of transition metal ions, which can otherwise poison the anode and lead to capacity fade.

  • Enhance Li-ion transport: The passivation layer, while electronically insulating, should be ionically conductive to allow for efficient transport of lithium ions.

  • Improve thermal stability: A stable SEI can enhance the safety of the battery by suppressing exothermic reactions between the charged electrode and the electrolyte at elevated temperatures.

Performance Enhancement with Triazole Additives

The introduction of triazole-based additives into the electrolyte has been shown to significantly improve the performance of lithium-ion batteries. The following table summarizes the performance improvements observed with various triazole derivatives as reported in scientific literature.

AdditiveBattery ChemistryConcentrationKey Performance ImprovementsReference
1,2,4-1H-Triazole (HTZ)LiNi0.9Co0.05Mn0.05O2 (NCM90) / Li0.3%Capacity retention of 86.6% after 150 cycles at 1C, compared to 74.8% for the baseline.[1][1]
Benzotriazole (BTA)LiCoO2 / Graphite0.1 wt%Excellent electrochemical stability up to 5.6 V vs. Li/Li+ and improved discharge capacities at high C-rates.[2][2]

Experimental Protocols

The following protocols provide a general framework for the evaluation of "this compound" or other novel triazole derivatives as electrolyte additives.

Electrolyte Preparation

Objective: To prepare the baseline and additive-containing electrolytes.

Materials:

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))

  • Lithium salt (e.g., LiPF6)

  • "this compound" (or other triazole additive)

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

Procedure:

  • In an argon-filled glovebox, dissolve the lithium salt (e.g., 1 M LiPF6) in the desired solvent mixture (e.g., EC:DMC 1:1 v/v) to create the baseline electrolyte.

  • To prepare the additive-containing electrolyte, add the desired concentration (e.g., 0.1-1 wt%) of "this compound" to the baseline electrolyte.

  • Stir the solution overnight to ensure complete dissolution and homogeneity.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Cathode (e.g., LiCoO2, NMC) and anode (e.g., graphite, silicon) electrodes

  • Microporous separator (e.g., Celgard 2325)

  • Coin cell components (CR2032: cases, spacers, springs)

  • Prepared electrolytes (baseline and with additive)

  • Crimping machine

Procedure:

  • Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., electrodes at 120°C, separator at 70°C) overnight.

  • Transfer all components into an argon-filled glovebox.

  • Assemble the coin cells in the following order: negative case, anode, separator, cathode, spacer, spring, and positive cap.

  • Add a few drops of the electrolyte onto the separator to ensure it is thoroughly wetted.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the cells with and without the additive.

Equipment:

  • Battery cycler

  • Potentiostat with impedance spectroscopy capability

a) Formation Cycles:

  • Rest the assembled cells for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

  • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.2 V for LiCoO2/graphite). This step is crucial for the formation of a stable SEI layer.

b) Rate Capability Test:

  • Charge the cell at a constant C-rate (e.g., C/5) to the upper voltage limit.

  • Discharge the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to the lower voltage limit.

  • Record the discharge capacity at each C-rate to evaluate the cell's ability to perform under different current loads.

c) Long-Term Cycling Performance:

  • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

  • Monitor the discharge capacity and coulombic efficiency over the cycles to determine the capacity retention and stability.

d) Cyclic Voltammetry (CV):

  • Use a three-electrode cell setup or a coin cell to perform CV.

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) for a few cycles.

  • The CV profile can provide information about the electrochemical reactions, including the reduction and oxidation of the electrolyte additive and the formation of the SEI layer.

e) Electrochemical Impedance Spectroscopy (EIS):

  • Measure the impedance of the cell at different states of charge (SOC) and after a certain number of cycles.

  • The resulting Nyquist plot can be fitted to an equivalent circuit model to analyze the changes in the SEI resistance, charge transfer resistance, and other interfacial properties.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing Electrolyte\nPreparation Electrolyte Preparation Coin Cell\nAssembly Coin Cell Assembly Electrolyte\nPreparation->Coin Cell\nAssembly Formation\nCycles Formation Cycles Coin Cell\nAssembly->Formation\nCycles Rate Capability\nTest Rate Capability Test Formation\nCycles->Rate Capability\nTest Long-Term\nCycling Long-Term Cycling Rate Capability\nTest->Long-Term\nCycling Cyclic\nVoltammetry Cyclic Voltammetry Long-Term\nCycling->Cyclic\nVoltammetry Electrochemical\nImpedance Spectroscopy Electrochemical Impedance Spectroscopy Long-Term\nCycling->Electrochemical\nImpedance Spectroscopy

Caption: Workflow for evaluating triazole-based electrolyte additives.

Additive_Mechanism cluster_anode Anode Side cluster_cathode Cathode Side Anode Anode SEI Stable SEI Formation (Additive Reduction) Anode->SEI e- Electrolyte Electrolyte SEI->Electrolyte Prevents Decomposition Cathode Cathode CEI Stable CEI Formation (Additive Oxidation) Cathode->CEI e+ CEI->Electrolyte Prevents Decomposition

Caption: Mechanism of triazole additives in lithium-ion batteries.

References

Application Notes and Protocols for the Synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the inaccessibility of a specific published protocol, a plausible and robust two-step synthetic route is presented. This route involves the initial synthesis of the precursor, 3-Amino-5-methylthio-1H-1,2,4-triazole, followed by a selective N-methylation to yield the target compound. The protocols provided are based on established synthetic methodologies for analogous triazole derivatives.

Introduction

1,2,4-Triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, serving as core structures in numerous pharmaceutical and agrochemical agents. The target molecule, this compound (CAS 84827-78-1), is a functionalized triazole with potential applications as a building block in the synthesis of more complex biologically active molecules. The strategic introduction of a methyl group at the N1 position and a methylthio group at the C5 position can significantly influence the compound's physicochemical properties and biological interactions.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of the triazole ring to create the precursor, followed by N-methylation.

G cluster_0 Step 1: Synthesis of 3-Amino-5-methylthio-1H-1,2,4-triazole cluster_1 Step 2: N-Methylation A Thiosemicarbazide D Intermediate Formation A->D B Methyl isothiocyanate B->D C Hydrazine C->D E Cyclization D->E F 3-Amino-5-methylthio-1H-1,2,4-triazole E->F G 3-Amino-5-methylthio-1H-1,2,4-triazole J Reaction G->J H Methylating Agent (e.g., Methyl Iodide) H->J I Base (e.g., NaH, K2CO3) I->J K This compound J->K

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed based on general synthetic methods for similar compounds and have not been directly extracted from a specific publication for the target molecule. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 3-Amino-5-methylthio-1H-1,2,4-triazole (Precursor)

This step involves the reaction of thiosemicarbazide with a methylating agent and subsequent cyclization.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide

  • Methyl iodide

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Preparation of S-methylisothiosemicarbazide hydroiodide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in ethanol.

    • Add methyl iodide (1.1 eq) dropwise to the solution at room temperature.

    • Stir the mixture at room temperature for 2-3 hours, during which a precipitate will form.

    • Heat the mixture to reflux for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum to yield S-methylisothiosemicarbazide hydroiodide.

  • Cyclization to form 3-Amino-5-methylthio-1H-1,2,4-triazole:

    • To a solution of S-methylisothiosemicarbazide hydroiodide (1.0 eq) in water, add an aqueous solution of sodium hydroxide (1.1 eq) to neutralize the salt.

    • Add formic acid (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain pure 3-Amino-5-methylthio-1H-1,2,4-triazole.

Step 2: Synthesis of this compound (Target Compound)

This step involves the selective N-methylation of the precursor. The position of methylation (N1, N2, or N4) can be influenced by the choice of base and solvent.

Materials:

  • 3-Amino-5-methylthio-1H-1,2,4-triazole

  • Methyl iodide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

Procedure:

  • N-Methylation Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Amino-5-methylthio-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that these are estimated values based on similar reactions reported in the literature.

StepReactant(s)ProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Thiosemicarbazide, Methyl Iodide, Formic Acid3-Amino-5-methylthio-1H-1,2,4-triazoleNaOHEthanol, WaterReflux5-770-85>95
23-Amino-5-methylthio-1H-1,2,4-triazoleThis compoundNaH, Methyl IodideDMF0 to RT12-2460-75>98

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Carbon disulfide is highly flammable and toxic.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group on the triazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product. The literature reported melting point is 105-107 °C.

  • Elemental Analysis: To confirm the elemental composition.

Application Notes and Protocols for 3-Amino-1-methyl-5-methylthio-1,2,4-triazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole as a corrosion inhibitor. Due to the limited availability of studies directly investigating this specific compound, this document leverages data and protocols from closely related and structurally similar triazole derivatives. The methodologies and expected outcomes are based on established research on analogous compounds containing amino, methylthio, and triazole functionalities.

Introduction

Organic compounds containing heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. Triazole derivatives, in particular, have demonstrated significant potential due to their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This adsorption typically occurs through the lone pair electrons of nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, which interact with the vacant d-orbitals of the metal.[1][2][3][4]

This compound possesses key structural features that suggest its efficacy as a corrosion inhibitor: the 1,2,4-triazole ring, an amino group, and a methylthio group. These functional groups are known to contribute to strong adsorption on metal surfaces, thereby providing a high level of corrosion protection.[2][5][6] This document outlines the standard experimental protocols to evaluate its performance and presents representative data from analogous compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the corrosion inhibition performance of this compound.

Weight Loss Measurements

This gravimetric method provides a straightforward determination of the corrosion rate and inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)

  • This compound

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the coupons accurately and record their initial weight (Wᵢ).

  • Prepare the corrosive solution with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immerse the prepared coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them with a soft brush to remove corrosion products, wash with distilled water, dry, and re-weigh (Wբ).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRᵤₙᵢₙₕ - CRᵢₙₕ) / CRᵤₙᵢₙₕ] × 100 where CRᵤₙᵢₙₕ and CRᵢₙₕ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically performed using a three-electrode cell setup with a potentiostat.

Electrodes:

  • Working Electrode (WE): The metal specimen (e.g., mild steel)

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode (CE): Platinum or graphite rod

2.2.1. Potentiodynamic Polarization This technique measures the current response to a controlled change in potential to determine the corrosion current density (i_corr) and information about the anodic and cathodic reactions.

Procedure:

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2.2.2. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (R_ct).

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (-Z'' vs. Z') and a Bode plot (|Z| and phase angle vs. frequency).

  • Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective film.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation

The following tables summarize the performance of triazole derivatives that are structurally analogous to this compound. This data provides a benchmark for the expected performance of the target compound.

Table 1: Inhibition Efficiency of Analogous Triazole Derivatives from Weight Loss Measurements

InhibitorConcentration (ppm)Corrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
4-amino-5-mercapto-1,2,4-triazole derivative (TZ1)251 M HClCarbon Steel2590.5[5]
4-amino-5-mercapto-1,2,4-triazole derivative (TZ2)251 M HClCarbon Steel2592.8[5]
AMTMCN5001 N HClMild Steel-96.98[1]
AHTCN5001 N HClMild Steel-98.37[1]

Table 2: Electrochemical Parameters for Analogous Triazole Derivatives in 1 M HCl

InhibitorConcentration (M)i_corr (µA/cm²)E_corr (mV vs. OCP)R_ct (Ω·cm²)IE (%)Reference
Blank-1150-51045-[5]
TZ12.5 x 10⁻⁵110-52539090.4[5]
TZ22.5 x 10⁻⁵85-53248092.6[5]
NO2Ph-TBD10⁻⁴---95.2[7]
CH3Ph-TBD10⁻⁴---94.4[7]

Visualization of Mechanisms and Workflows

General Corrosion Inhibition Mechanism

The inhibition action of triazole derivatives is attributed to their adsorption on the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is facilitated by the heteroatoms (N, S) and the π-electrons of the triazole ring.

G Metal Metal Surface (e.g., Fe) Adsorption Adsorption via N, S atoms and π-electrons Metal->Adsorption Inhibitor This compound Inhibitor->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Metal Blocks active sites Corrosion Corrosion Reactions (Anodic and Cathodic) ProtectiveFilm->Corrosion Inhibits

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

The systematic evaluation of a new corrosion inhibitor involves a series of interconnected experimental and theoretical studies.

G cluster_synthesis Inhibitor Preparation cluster_analysis Mechanism and Surface Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound WeightLoss Weight Loss Measurements Synthesis->WeightLoss Polarization Potentiodynamic Polarization Synthesis->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Synthesis->EIS SurfaceAnalysis Surface Analysis (SEM, AFM, XPS) WeightLoss->SurfaceAnalysis Theoretical Theoretical Studies (DFT, MD Simulations) Polarization->Theoretical EIS->SurfaceAnalysis EIS->Theoretical Conclusion Determination of Inhibition Efficiency and Mechanism SurfaceAnalysis->Conclusion Theoretical->Conclusion

References

Application Notes and Protocols for the Preparation of Schiff Base Ligands from 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic amines are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The 1,2,4-triazole nucleus is a key pharmacophore, and its incorporation into Schiff base structures has been shown to enhance their therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of Schiff base ligands using 3-Amino-1-methyl-5-methylthio-1,2,4-triazole as the primary amine precursor. While specific literature on this N-methylated triazole is limited, the methodologies presented herein are adapted from established procedures for structurally similar 3-amino-1,2,4-triazole derivatives.

Application Notes

The Schiff base ligands synthesized from this compound are anticipated to be versatile intermediates and potential drug candidates. The presence of the N-methyl group may influence the solubility, lipophilicity, and metabolic stability of the resulting compounds compared to their NH-analogues. The methylthio group at the 5-position offers a potential site for further functionalization or can contribute to the overall biological activity profile.

Potential Applications:

  • Antimicrobial Agents: Schiff bases of 1,2,4-triazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The synthesized ligands can be screened for their efficacy against clinically relevant strains.

  • Anticancer Drug Discovery: The triazole scaffold is present in several approved anticancer drugs. The prepared Schiff bases can be evaluated for their cytotoxic effects on various cancer cell lines.

  • Coordination Chemistry: The imine nitrogen and triazole ring nitrogens can act as coordination sites for metal ions, leading to the formation of metal complexes with potentially enhanced biological activities.

  • Corrosion Inhibitors: Triazole derivatives are known to be effective corrosion inhibitors for various metals and alloys.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base Ligands from this compound

This protocol describes the condensation reaction between this compound and various substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted benzaldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base ligand.

Expected Characterization Data:

The synthesized Schiff bases can be characterized by various spectroscopic techniques and physical methods. The following table provides hypothetical but realistic data for a series of Schiff bases derived from this compound.

Compound IDR-group on BenzaldehydeMolecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹, νC=N)¹H NMR (δ, ppm, -CH=N-)
SB-1 -HC₁₁H₁₁N₅S85155-157~1620~8.5
SB-2 4-ClC₁₁H₁₀ClN₅S88178-180~1618~8.6
SB-3 4-OCH₃C₁₂H₁₃N₅OS90162-164~1615~8.4
SB-4 2-OHC₁₁H₁₁N₅OS82195-197~1625~8.8
SB-5 4-NO₂C₁₁H₁₀N₆O₂S92210-212~1610~8.9

Note: The data presented in this table is hypothetical and should be confirmed by experimental analysis.

Visualizations

Diagram 1: General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff base ligands from this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification A 3-Amino-1-methyl-5- methylthio-1,2,4-triazole C Condensation in Ethanol + Acetic Acid A->C B Substituted Benzaldehyde B->C D Crude Schiff Base C->D Cooling & Filtration E Pure Schiff Base Ligand D->E Recrystallization

Caption: General workflow for Schiff base synthesis.

Diagram 2: Potential Antimicrobial Mechanism of Action

This diagram depicts a hypothetical signaling pathway that could be targeted by the synthesized Schiff base ligands, leading to antimicrobial effects. Many antimicrobial agents interfere with essential bacterial processes.

Antimicrobial_Pathway cluster_bacterial_cell Bacterial Cell Drug Triazole Schiff Base Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, DHFR) Drug->Enzyme Inhibition Pathway Metabolic/Replication Pathway Growth Bacterial Growth & Proliferation Enzyme->Growth Required for Pathway->Growth Leads to

Caption: Potential antimicrobial mechanism of action.

Conclusion

The synthesis of Schiff base ligands from this compound represents a promising avenue for the development of novel therapeutic agents. The protocols provided, although based on analogous compounds, offer a solid starting point for researchers. It is imperative that all synthesized compounds are thoroughly characterized to confirm their structure and purity. Subsequent biological screening will be crucial to elucidate their potential as antimicrobial or anticancer agents and to understand their mechanism of action. Further research into the specific signaling pathways affected by these novel compounds is highly encouraged.

References

Application Notes and Protocols for Evaluating the Antitumor Activity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antitumor potential of 1,2,4-triazole derivatives. The protocols detailed below are standard methods for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are critical for the preclinical evaluation of novel anticancer agents.

Introduction to 1,2,4-Triazole Derivatives in Oncology

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Derivatives of 1,2,4-triazole have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of enzymes crucial for cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5][6] The versatility of the triazole ring allows for the synthesis of diverse derivatives, making it a promising area for the discovery of new and effective cancer therapies.[7][8][9]

Data Presentation: In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against different human cancer cell lines, as reported in the literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
7e MCF-7 (Breast)9.4[8]
Hela (Cervical)9.4[8]
A549 (Lung)9.4[8]
10a Hela (Cervical)<12[8]
10d Hela (Cervical)<12[8]
8c EGFR Inhibition3.6[7]
Compound 8 HT-1080 (Fibrosarcoma)15.13[10]
A-549 (Lung)21.25[10]
MCF-7 (Breast)18.06[10]
MDA-MB-231 (Breast)16.32[10]
Compound 19 Bel-7402 (Liver)12.3[11]
HT-1080 (Fibrosarcoma)6.1[11]
HB5 Hep G2 (Liver)Lowest IC50 in study[12]
Compound 4 HepG2 (Liver)17.69 - 25.4[13]
Compound 7 HepG2 (Liver)17.69 - 25.4[13]
MCF7 (Breast)17.69 - 27.09[13]
Compound 15 HepG2 (Liver)17.69 - 25.4[13]
Compound 17 HepG2 (Liver)17.69 - 25.4[13]
MCF7 (Breast)17.69 - 27.09[13]
Compound 28 HepG2 (Liver)17.69 - 25.4[13]
MCF7 (Breast)17.69 - 27.09[13]
Compound 34 HepG2 (Liver)17.69 - 25.4[13]
MCF7 (Breast)17.69 - 27.09[13]
Compound 47 HepG2 (Liver)17.69 - 25.4[13]

Experimental Workflow for Antitumor Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro evaluation of the antitumor activity of novel 1,2,4-triazole derivatives.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification (Optional) a Synthesized 1,2,4-Triazole Derivatives b MTT Assay on Cancer Cell Lines a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V/PI Staining) c->d Active Compounds e Cell Cycle Analysis (Propidium Iodide Staining) c->e f Western Blot for Apoptotic/Cell Cycle Markers d->f e->f g Kinase Inhibition Assays f->g h Molecular Docking Studies g->h

Caption: A generalized workflow for the in vitro screening of novel 1,2,4-triazole derivatives for antitumor activity.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][16]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • 1,2,4-Triazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15][17]

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[18]

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest cells (including floating cells in the supernatant) after treatment with the 1,2,4-triazole derivatives.[18]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21] PI is a fluorescent dye that binds stoichiometrically to DNA, and the amount of fluorescence is directly proportional to the DNA content.[19][21]

Materials:

  • Treated and control cells

  • Cold 70% ethanol[20][22]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[20]

  • RNase A solution (e.g., 100 µg/mL in PBS)[20]

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest the cells after treatment.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[19]

  • Incubation: Incubate the cells on ice for at least 30 minutes.[20][22] (Samples can be stored at -20°C for several weeks).[19]

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5-10 minutes) and discard the supernatant.[22] Wash the cell pellet twice with PBS.[20][22]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA, which PI can also bind to.[20][21]

  • PI Staining: Add 400 µL of PI staining solution and mix well.[20]

  • Incubation: Incubate for 5-10 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[20][22] Use a dot plot of PI-Area versus PI-Width to exclude doublets and clumps.[22]

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The peaks will correspond to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).

Potential Signaling Pathways Affected by 1,2,4-Triazole Derivatives

Based on the literature, 1,2,4-triazole derivatives can interfere with several signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates some of these potential targets.

G cluster_0 1,2,4-Triazole Derivatives cluster_1 Potential Cellular Targets cluster_2 Downstream Effects a 1,2,4-Triazole Derivatives b EGFR a->b Inhibition c BRAF a->c Inhibition d Tubulin Polymerization a->d Inhibition e Aromatase a->e Inhibition f Inhibition of Proliferation b->f c->f g Cell Cycle Arrest d->g e->f h Induction of Apoptosis f->h g->h

Caption: Potential molecular targets and downstream effects of antitumor 1,2,4-triazole derivatives.

References

Structure-Activity Relationship of Antifungal 3-Amino-1,2,4-Triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationships (SAR) of antifungal 3-amino-1,2,4-triazoles, including experimental protocols for assessing their efficacy and a summary of quantitative data. The information is intended to guide researchers in the design and development of novel antifungal agents based on this chemical scaffold.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a significant class of antifungal agents that function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, these compounds target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a key step in the conversion of lanosterol to ergosterol.[1][2] The 3-amino-1,2,4-triazole scaffold has been extensively explored to develop derivatives with improved potency, broader spectrum of activity, and reduced toxicity. Understanding the structure-activity relationships of these compounds is paramount for the rational design of new and more effective antifungal drugs.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the demethylation of lanosterol, a precursor to ergosterol. By binding to the heme iron atom in the active site of CYP51, triazole compounds disrupt the normal function of the enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[1]

A simplified representation of the ergosterol biosynthesis pathway and the site of action of 3-amino-1,2,4-triazole antifungals is depicted below.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Triazole Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation Triazoles 3-Amino-1,2,4-Triazoles Triazoles->CYP51 Inhibition CYP51->Ergosterol Conversion

Caption: Inhibition of Ergosterol Biosynthesis by 3-Amino-1,2,4-Triazoles.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of 3-amino-1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize quantitative data from various studies, illustrating key SAR trends. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum [3]

Compound IDR (Substituent on Benzylidene)MIC (µg/mL)
5a 4-Bromo15.62
5b 2,4-Dichloro7.81
5d 3-Chloro7.81
5e 4-Chloro7.81
Ketoconazole (Standard) -15.62

Table 2: Antifungal Activity of Novel Triazole Derivatives against Various Fungal Pathogens [4]

Compound IDR (Substituent)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. tropicalis MIC (µg/mL)A. fumigatus MIC (µg/mL)
A1 4-Fluorophenyl-propanamide≤ 0.125≤ 0.1250.250.5
A2 2-Fluorophenyl-propanamide≤ 0.125≤ 0.1250.51
A3 3-Fluorophenyl-propanamide0.250.250.250.5
A6 4-Chlorophenyl-propanamide≤ 0.125≤ 0.1250.250.5
A12 4-Bromophenyl-propanamide≤ 0.125≤ 0.1250.250.5
A15 4-Iodophenyl-propanamide≤ 0.125≤ 0.1250.250.5
Fluconazole (Standard) -0.581>64

Table 3: Antifungal Activity of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments against Physalospora piricola [2]

Compound IDAmino Acid FragmentEC50 (µg/mL)
8d L-Valine methyl ester10.808
8k L-Leucine methyl ester10.126
Mefentrifluconazole (Control) ->50

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI M27-A3)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.[5][6][7]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (3-amino-1,2,4-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile saline or water

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Vortex mixer

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the yeast onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the antifungal dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[8]

    • The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

The following diagram illustrates the general workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Dilution_Prep Prepare Serial Dilutions of Test Compounds Dilution_Prep->Inoculate_Plate Incubate_Plate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate_Plate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC

Caption: General workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

The 3-amino-1,2,4-triazole scaffold remains a promising foundation for the development of novel antifungal agents. The structure-activity relationship data clearly indicates that substitutions on the core ring system significantly influence antifungal potency and spectrum. Halogen substitutions on appended phenyl rings, for instance, are frequently associated with enhanced activity. Furthermore, the incorporation of amino acid fragments has shown potential for improving efficacy. The provided protocols offer standardized methods for evaluating the in vitro antifungal activity of newly synthesized derivatives, facilitating the identification of lead compounds for further development. Future research should continue to explore diverse substitutions and molecular hybridization strategies to optimize the antifungal properties of this important class of compounds.

References

Troubleshooting & Optimization

Troubleshooting low yield in "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Low yield is a common challenge in this multi-step synthesis, and this guide aims to address specific issues that may be encountered.

I. Synthesis Overview

The synthesis of this compound typically proceeds in two key stages:

  • Formation of the Triazole Ring: Synthesis of the precursor, 3-Amino-5-mercapto-1,2,4-triazole.

  • S-Methylation and N-Methylation: Introduction of the methylthio group followed by the regioselective methylation of the triazole ring.

This guide will focus on troubleshooting the common issues that lead to low yields in both stages.

II. Troubleshooting Guides and FAQs

A. Low Yield in the Synthesis of 3-Amino-5-mercapto-1,2,4-triazole (Precursor)

Question 1: The reaction to form the triazole ring from aminoguanidine bicarbonate and thiocyanate results in a low yield. What are the potential causes and solutions?

Answer: Low yields in the formation of 3-Amino-5-mercapto-1,2,4-triazole are often attributed to incomplete reaction, side product formation, or issues with the starting materials.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction mixture is heated to the appropriate temperature (typically around 150°C) and for a sufficient duration (up to 16 hours) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Purity of Starting Materials Use high-purity aminoguanidine bicarbonate and ammonium thiocyanate. Impurities can interfere with the cyclization process.
Suboptimal Reaction Conditions The reaction is often carried out by heating a melt of the reactants. Ensure uniform heating to avoid localized overheating or charring. The addition of a small amount of 35% hydrochloric acid can catalyze the reaction.[1]
Product Isolation After the reaction, the product is typically precipitated by the addition of water. Ensure the pH is adjusted correctly to maximize precipitation. The crude product can be purified by recrystallization from water or ethanol.
B. Low Yield and Regioselectivity Issues in the Methylation Steps

The methylation of 3-Amino-5-mercapto-1,2,4-triazole can be complex, with the potential for methylation at the sulfur atom (S-methylation) and any of the three nitrogen atoms (N-methylation). Achieving high regioselectivity for the desired 1-N-methyl isomer is crucial for a good yield of the final product.

Question 2: I am observing a mixture of products after the methylation step. How can I improve the regioselectivity for N1-methylation?

Answer: Achieving N1-regioselectivity in the methylation of 3-amino-5-substituted-1,2,4-triazoles is a common challenge. The choice of methylating agent, base, solvent, and reaction temperature all play a significant role.

Factors Influencing N1-Methylation Regioselectivity:

Factor Recommendation for N1-Selectivity
Methylating Agent Methyl iodide is a commonly used and effective methylating agent.[2] Dimethyl sulfate can also be used but may be more aggressive and lead to over-methylation.
Base The choice of base is critical. Stronger, bulkier bases can favor N1-alkylation by sterically hindering attack at other positions. Consider using bases like sodium methoxide or potassium carbonate.[3]
Solvent Polar aprotic solvents such as DMF (Dimethylformamide) or acetonitrile are generally suitable for this type of reaction.
Reaction Temperature Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to start the reaction at a lower temperature (e.g., 0°C or room temperature) and gradually increase it if the reaction is too slow.

Question 3: My overall yield of this compound is low, even with good precursor formation. What are the likely side products and how can I minimize them?

Answer: Low yields in the final step are often due to the formation of isomeric byproducts or over-methylation.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
N2- and N4-Methyl Isomers Methylation at the N2 or N4 positions of the triazole ring.Optimize the base and solvent system to favor N1-alkylation (see table above). Purification by column chromatography may be necessary to separate the isomers.
S-Methylated Precursor If S-methylation is incomplete in the preceding step, the starting material for N-methylation will be a mixture, leading to a lower yield of the desired product.Ensure the S-methylation step goes to completion before proceeding to N-methylation. Monitor this step by TLC or LC-MS.
Di-methylated Product Over-methylation can occur, leading to the formation of a quaternary ammonium salt.Use a controlled amount of the methylating agent (e.g., 1.0-1.1 equivalents). Add the methylating agent slowly to the reaction mixture.

III. Experimental Protocols

A. Synthesis of 3-Amino-5-mercapto-1,2,4-triazole (Precursor)

This protocol is adapted from a general method for the synthesis of 3-amino-5-mercapto-1,2,4-triazoles.[1]

Materials:

  • Aminoguanidine bicarbonate

  • Ammonium thiocyanate

  • 35% Hydrochloric acid (catalytic amount)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a thermometer, combine aminoguanidine bicarbonate (1.0 equivalent) and ammonium thiocyanate (2.0 equivalents).

  • Heat the mixture in an oil bath to 150°C with stirring. The solids will melt to form a homogenous liquid.

  • Continue heating at 150°C for 16 hours.

  • After cooling, add water to the reaction mixture, followed by a catalytic amount of 35% hydrochloric acid.

  • Cool the mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by suction filtration and wash with cold water.

  • The crude product can be recrystallized from water or ethanol to yield pure 3-Amino-5-mercapto-1,2,4-triazole.

B. Synthesis of this compound

This is a general protocol for the N-methylation of a triazole, which should be optimized for this specific substrate.

Materials:

  • 3-Amino-5-methylthio-1H-1,2,4-triazole (precursor)

  • Methyl iodide

  • Sodium methoxide

  • Methanol

  • Anhydrous DMF or acetonitrile

Procedure:

  • Dissolve 3-Amino-5-methylthio-1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the triazole anion.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methyl iodide (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

IV. Visualizations

A. Synthetic Pathway

Synthesis_Pathway A Aminoguanidine Bicarbonate + Ammonium Thiocyanate B 3-Amino-5-mercapto-1,2,4-triazole A->B Heat (150°C) C 3-Amino-5-methylthio-1H-1,2,4-triazole B->C S-Methylation (e.g., CH3I) D This compound C->D N1-Methylation (e.g., CH3I, Base)

Caption: Synthetic pathway for this compound.

B. Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Check_Precursor Check Purity and Yield of 3-Amino-5-methylthio-1H-1,2,4-triazole Start->Check_Precursor Precursor_OK Precursor Yield/Purity is Good Check_Precursor->Precursor_OK Precursor_Bad Precursor Yield/Purity is Low Check_Precursor->Precursor_Bad Analyze_Methylation Analyze Methylation Step: - Check for multiple spots on TLC - Characterize side products (NMR, MS) Precursor_OK->Analyze_Methylation Troubleshoot_Precursor Troubleshoot Precursor Synthesis: - Check starting materials - Optimize reaction time/temp Precursor_Bad->Troubleshoot_Precursor Troubleshoot_Precursor->Start Optimize_Methylation Optimize Methylation Conditions: - Vary base, solvent, temperature - Use different methylating agent Analyze_Methylation->Optimize_Methylation Purification Improve Purification: - Optimize column chromatography - Consider recrystallization Optimize_Methylation->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Side reactions in the synthesis of 3-amino-1,2,4-triazoles and their prevention.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-1,2,4-triazoles

Welcome to the technical support center for the synthesis of 3-amino-1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during synthesis, with a focus on mitigating side reactions and improving product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-amino-1,2,4-triazole?

The two most prevalent industrial methods for synthesizing 3-amino-1,2,4-triazole are:

  • From Aminoguanidine Salts: The reaction of an aminoguanidine salt, typically aminoguanidine bicarbonate, with formic acid. This is a straightforward method involving the formation of an aminoguanidine formate intermediate, which is then cyclized by heating.[1][2]

  • From Hydrazine, Cyanamide, and Formic Acid: A one-pot or two-stage process where hydrazine hydrate, cyanamide, and formic acid react to form the aminoguanidine formate intermediate, which is subsequently cyclized.[2][3][4] This method avoids the isolation of the aminoguanidine salt but requires careful control of pH and temperature to prevent side reactions.

Q2: My reaction produced a low yield of 3-amino-1,2,4-triazole. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Cyclization: The conversion of the aminoguanidine formate intermediate to the triazole ring requires sufficient temperature and time. Inadequate heating (e.g., below 120°C) or insufficient duration can lead to an incomplete reaction.[1]

  • Local Overheating: When heating the initial mixture of aminoguanidine bicarbonate and formic acid, foaming occurs. Strong, localized heating can cause decomposition of the reactants or the product.[1]

  • Impure Reactants: The use of low-purity aminoguanidine salts or other starting materials can introduce contaminants that interfere with the reaction.

  • Loss during Workup: 3-amino-1,2,4-triazole has some solubility in cold ethanol. Significant losses can occur during the recrystallization step if excessive solvent is used or the solution is not cooled sufficiently.[1]

Q3: I am observing a gelatinous or flocculent precipitate in my product, especially when using the hydrazine/cyanamide route. What is this impurity and how can I prevent it?

This common issue is primarily caused by the self-condensation of cyanamide to form dicyandiamide and other related oligomers.[2][4] These byproducts are often insoluble and result in the gelatinous flocculate observed.

Prevention Strategies:

  • Strict Temperature Control: During the formation of the aminoguanidine formate intermediate from hydrazine and cyanamide, the temperature must be maintained between 0°C and 10°C.[2][3][4] Higher temperatures accelerate the dimerization of cyanamide.

  • Precise pH Management: The pH should be kept between 6 and 7 during the initial addition of reactants.[2][3] This controlled pH environment favors the desired reaction of hydrazine with cyanamide over cyanamide self-condensation.

  • Intermediate Purification: Before the final cyclization step, the aminoguanidine formate intermediate can be filtered and washed to reduce the dicyandiamide content to below 0.25%.[2][4]

Q4: My final product is discolored (e.g., yellow). How can I obtain a colorless product?

Product discoloration is often a sign of decomposition or the presence of impurities.

  • Avoid Overheating: During the cyclization and drying steps, temperatures should be carefully controlled. Prolonged heating at high temperatures can lead to degradation.

  • Recrystallization: The most effective method for purification and removing color is recrystallization from a suitable solvent, such as ethanol or an ethanol-ether mixture.[1] Dissolving the crude product in hot ethanol and filtering it while hot can remove insoluble impurities. Upon cooling, colorless crystals of pure 3-amino-1,2,4-triazole should precipitate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient heating (time or temperature) for cyclization.[1]2. Local overheating and decomposition of reagents.[1]3. Impure starting materials.1. Ensure the reaction mixture is held at the recommended cyclization temperature (e.g., 120-160°C) for the specified duration (e.g., 1.5-5 hours).2. Heat the initial mixture cautiously with gentle swirling to ensure even heat distribution.3. Use practical grade or higher purity reagents.
Formation of Insoluble Flocculate 1. Dimerization of cyanamide to dicyandiamide due to improper temperature or pH control.[2][4]1. Maintain a reaction temperature of 0-10°C and a pH of 6-7 during the initial formation of aminoguanidine formate from cyanamide and hydrazine.[2][3][4]2. Filter and wash the aminoguanidine formate intermediate to remove dicyandiamide before cyclization.[2]
Low Melting Point of Product 1. Presence of residual solvent (water or ethanol).2. Incomplete conversion of the intermediate to the final product.3. Presence of side-reaction products.1. Dry the product thoroughly in an oven at 100°C until a constant weight is achieved.[1]2. Ensure the cyclization step has gone to completion by monitoring with TLC.3. Purify the product by recrystallization from ethanol.[1]
Foaming and Gas Evolution Issues 1. Rapid initial reaction between aminoguanidine bicarbonate and formic acid releases CO₂.1. Add formic acid slowly to the powdered aminoguanidine bicarbonate.2. Use a flask with sufficient headspace (at least 2-3 times the volume of the reactants).3. Heat the mixture gently and cautiously until the initial vigorous gas evolution subsides.[1]

Experimental Protocols

Protocol 1: Synthesis from Aminoguanidine Bicarbonate

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Aminoguanidine bicarbonate (136 g, 1 mole)

  • 98-100% Formic acid (48 g, 1.05 moles)

  • 95% Ethanol

Procedure:

  • To 136 g of finely powdered aminoguanidine bicarbonate in a 500-mL round-bottomed flask, add 48 g of formic acid.

  • Heat the foaming mixture cautiously with gentle rotation to prevent local overheating. Continue heating until gas evolution ceases and the solid has completely dissolved.

  • Maintain the resulting solution of aminoguanidine formate at 120°C for 5 hours to effect cyclization.

  • After cooling, add 500 mL of 95% ethanol and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol solution to dryness on a steam bath and dry the resulting colorless crystalline product in an oven at 100°C.

  • Expected Yield: 80–81.6 g (95–97%).

  • Purification (Optional): The product can be recrystallized from ethanol for higher purity. A recovery of 70-73% with a melting point of 152–153°C can be expected.[1]

Protocol 2: High-Purity Synthesis from Hydrazine, Cyanamide, and Formic Acid

This protocol is based on a patented process designed to minimize byproduct formation.[2][4]

Materials:

  • Cyanamide

  • Hydrazine hydrate

  • Formic acid

Procedure:

  • Step 1: Formation of Aminoguanidine Formate.

    • Charge an aqueous solution of cyanamide into a reactor.

    • Simultaneously add hydrazine hydrate and formic acid to the cyanamide solution while maintaining the temperature between 0°C and 10°C and the pH between 6 and 7 .

    • After the addition is complete, raise the temperature of the mixture to 60-100°C and adjust the pH to 7-8. Maintain these conditions until the hydrazine hydrate is consumed.

  • Step 2: Intermediate Purification.

    • Evaporate the resulting aminoguanidine formate solution under vacuum at 30-60°C to concentrate it.

    • Filter the concentrated solution and wash the collected solid to ensure the dicyandiamide content is below 0.25%.

  • Step 3: Cyclization.

    • Heat the purified aminoguanidine formate to a temperature between 140°C and 170°C . Water will be eliminated as the cyclization proceeds.

    • Maintain the temperature for approximately 1.5 hours to ensure the reaction goes to completion.

    • The resulting molten product is then cooled and flaked. This process yields 3-amino-1,2,4-triazole with high purity and prevents the formation of flocculates in aqueous solutions.

Data Summary

Method Starting Materials Key Parameters Reported Yield Key Observation/Advantage Reference
Organic Syntheses Aminoguanidine Bicarbonate, Formic AcidCyclization: 120°C for 5h95-97%High yield, straightforward procedure.[1]
Patented Process Hydrazine Hydrate, Cyanamide, Formic AcidIntermediate Formation: 0-10°C, pH 6-7Cyclization: 140-170°CHighProduces high-purity product free of "flocculate" by controlling side reactions.[2][3][4]

Visualized Pathways and Workflows

Synthesis_Pathway cluster_reactants Reactants Aminoguanidine Aminoguanidine Salt Intermediate Aminoguanidine Formate (Intermediate) Aminoguanidine->Intermediate + Heat - H₂O, CO₂ FormicAcid Formic Acid FormicAcid->Intermediate + Heat - H₂O, CO₂ Product 3-Amino-1,2,4-triazole Intermediate->Product Cyclization (120-170°C) - H₂O

Caption: Main synthesis pathway for 3-amino-1,2,4-triazole.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Cyanamide Cyanamide AGF Aminoguanidine Formate Cyanamide->AGF Controlled pH (6-7) Low Temp (0-10°C) DCD Dicyandiamide (Insoluble Impurity) Cyanamide->DCD Uncontrolled Conditions (Higher Temp/pH) Hydrazine Hydrazine Hydrazine->AGF Controlled pH (6-7) Low Temp (0-10°C)

Caption: Prevention of dicyandiamide byproduct formation.

Troubleshooting_Workflow Start Poor Result: Low Yield or Impure Product CheckPurity Are Reagents High Purity? Start->CheckPurity CheckTemp Was Temperature Controlled? Start->CheckTemp CheckWorkup Was Purification Effective? Start->CheckWorkup Sol_Purity Use High-Purity Reagents CheckPurity->Sol_Purity No Sol_Temp Ensure Uniform Heating Strictly Follow Temp Profile CheckTemp->Sol_Temp No Sol_Workup Recrystallize from Ethanol Ensure Thorough Drying CheckWorkup->Sol_Workup No

Caption: Troubleshooting workflow for synthesis issues.

References

Optimization of reaction conditions for "3-Amino-1-methyl-5-methylthio-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole and related compounds.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-amino-1,2,4-triazole derivatives, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient temperature or time.Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC).[1] Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1]
Decomposition of starting materials or the final product at elevated temperatures.If thermal rearrangement or decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.[1]
Impure or wet starting materials. Hydrazides, for example, can be hygroscopic.Ensure all starting materials are pure and thoroughly dried before use.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a frequent side reaction, particularly when using hydrazides, and results from a competing cyclization pathway.[1]Maintain strictly anhydrous (dry) reaction conditions.[1] Lowering the reaction temperature can also favor the formation of the desired triazole.[1]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent used.The choice of catalyst can help control regioselectivity. For instance, in certain cycloaddition reactions, Ag(I) catalysts have been shown to influence the reaction outcome.
Complex Reaction Mixture with Unidentified Byproducts Decomposition of sensitive functional groups on starting materials or products.Protect any sensitive functional groups on the starting materials before beginning the reaction.
Side reactions involving the solvent or impurities present in the reagents.Use a high-purity, inert solvent and ensure all reagents are of high quality.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 3-amino-1,2,4-triazoles?

A1: Several methods have been developed for the synthesis of 3-amino-1,2,4-triazoles.[2] Convergent two-step, one-pot protocols are often efficient.[2] One common approach involves the cyclization of substituted hydrazinecarboximidamide derivatives.[2][3] Another established method is the reaction of aminoguanidine bicarbonate with carboxylic acids.[4]

Q2: How can I improve the yield and purity of my product?

A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[1] Ensuring the purity of your starting materials is also critical to a successful synthesis.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often lead to improved yields and shorter reaction times.[1]

Q3: What is a typical experimental procedure for a similar 3-amino-1,2,4-triazole synthesis?

A3: A general procedure involves the reaction of an aminoguanidine salt with a suitable carboxylic acid or its derivative. For example, to synthesize 3-amino-1,2,4-triazole, aminoguanidine bicarbonate can be reacted with formic acid. The mixture is heated, and after the reaction is complete, the product is purified, often by recrystallization from a solvent like ethanol.[5]

Q4: Are there any specific safety precautions I should take when working with these compounds?

A4: Yes, 3-Amino-1,2,4-triazole (also known as amitrole) is a known herbicide and potential carcinogen.[6] Always handle this and related compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles via Microwave Irradiation

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[4]

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid (e.g., thioacetic acid for the methylthio- group)

  • Acid catalyst (e.g., hydrochloric acid)

  • Sealed microwave reaction vials

Procedure:

  • Combine equimolar amounts of the carboxylic acid and aminoguanidine bicarbonate in a sealed microwave reaction vial.

  • Add a catalytic amount of acid.

  • Place the sealed vial in a microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Isolate the product. This may involve filtration if the product precipitates, or extraction and subsequent purification by chromatography or recrystallization.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow

G General Experimental Workflow for 3-Amino-1,2,4-triazole Synthesis reagents Combine Starting Materials (e.g., Aminoguanidine Derivative and Carboxylic Acid) reaction Reaction Under Optimized Conditions (Conventional Heating or Microwave) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification of Crude Product (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization of Final Product (e.g., NMR, MS, m.p.) purification->characterization G Troubleshooting Common Synthesis Issues start Synthesis Outcome Unsatisfactory low_yield Low or No Yield? start->low_yield byproducts Byproducts Observed? low_yield->byproducts No check_conditions Verify Reaction Conditions: - Temperature - Time - Purity of Reagents low_yield->check_conditions Yes check_anhydrous Ensure Anhydrous Conditions byproducts->check_anhydrous Yes (e.g., Oxadiazole) protecting_groups Consider Protecting Groups for Sensitive Functionalities byproducts->protecting_groups Yes (Complex Mixture) optimize_temp Adjust Temperature and/or Time check_conditions->optimize_temp end_good Successful Synthesis optimize_temp->end_good check_anhydrous->end_good protecting_groups->end_good

References

Technical Support Center: Purification of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: Based on the polar nature of the amino and triazole groups, polar solvents are a good starting point. If one solvent is ineffective, consider a mixed solvent system. For instance, you can dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol or acetone) and then add a "poor" or "anti-solvent" (e.g., water or hexane) in which it is less soluble.[1][2]

  • Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product until it just dissolves. Using a large excess of solvent will make subsequent crystallization difficult.[2]

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[2]

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.[2][3]

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[2]

  • Slow Cooling: Let the flask cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can promote oiling.[2]

  • Solvent System Modification: If the problem persists, consider changing the solvent system. Using a mixed solvent system can sometimes prevent oiling out.[1]

Q3: No crystals have formed even after the solution has cooled to room temperature or in an ice bath. What are the next steps?

A3: The absence of crystallization often points to a supersaturated solution or the need for a nucleation site.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[3][4]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[4]

  • Concentrate the Solution: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then try cooling it again.[3]

  • Further Cooling: If cooling in an ice bath is insufficient, you could try a salt-ice bath for lower temperatures. However, be cautious as this might also cause impurities to precipitate.[1][5]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low recovery is a common frustration in recrystallization. Here are some likely causes and their solutions:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1][3]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[1][5]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cool it further in an ice bath to maximize crystal formation.[2]

  • Washing Losses: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

  • Recover a Second Crop: You can often recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[1]

Q5: The recrystallized product is still impure. What went wrong?

A5: If impurities persist after recrystallization, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystals. Allow for slow and gradual cooling.

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from certain impurities due to similar solubility profiles. In such cases, trying a different solvent or solvent system is recommended.

  • Alternative Purification: If recrystallization fails to yield a pure product, other purification techniques like column chromatography may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Given that 1,2,4-triazole derivatives often show good solubility in polar solvents, ethanol, methanol, or acetone are good starting points.[1] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective, allowing for fine-tuning of the polarity to achieve optimal crystallization.[1][7] It is always recommended to perform small-scale solubility tests with a few solvents to identify the most suitable one. An ideal solvent will dissolve the compound well when hot but poorly when cold.[1]

Q2: What is the expected appearance of pure this compound?

A2: The pure compound is expected to be a white to off-white crystalline powder.[8]

Q3: How can I confirm the purity of my recrystallized product?

A3: A common method to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp and well-defined melting point range. Impurities typically cause the melting point to be depressed and broader. Comparing the experimental melting point to the literature value can indicate the purity. Other analytical techniques such as NMR spectroscopy or chromatography can provide more definitive purity data.

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization of 1,2,4-Triazole Derivatives

Solvent/SystemTypePolarityCharacteristics & Considerations
EthanolSinglePolarOften a good starting point for triazoles.
MethanolSinglePolarTriazoles generally show good solubility; may be too effective, leading to lower recovery.[1]
AcetoneSinglePolarSimilar to methanol, it might be too good of a solvent.[1]
WaterSingleHighly PolarThe target compound is reported to be soluble in water.[8] May be used as an anti-solvent.
Ethanol/WaterMixedAdjustableA common and effective system where the ratio can be adjusted for optimal solubility.[1]
Acetone/WaterMixedAdjustableAnother common mixed system that offers flexibility in polarity.[7]
Ethyl Acetate/HexaneMixedAdjustableSuitable for less polar compounds; polarity can be fine-tuned by adjusting the ratio.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is very soluble) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly turbid (cloudy). The anti-solvent must be miscible with the good solvent.

  • Clarification: Add a few drops of the "good" solvent back into the hot mixture until the turbidity just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the mixed solvent (in the same ratio) cooled in an ice bath for washing.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolution_issue Problem: Compound not dissolving start->dissolution_issue Issue during dissolution oiling_out Problem: Compound 'oiled out' start->oiling_out Issue during cooling no_crystals Problem: No crystals formed start->no_crystals Issue after cooling low_yield Problem: Low yield start->low_yield Issue after isolation impure_product Problem: Impure product start->impure_product Issue after analysis solution1 Solution: - Check solvent choice - Increase solvent volume slightly - Ensure solvent is boiling dissolution_issue->solution1 solution2 Solution: - Reheat and add more solvent - Cool slowly - Change solvent system oiling_out->solution2 solution3 Solution: - Scratch inner surface of flask - Add a seed crystal - Concentrate solution no_crystals->solution3 solution4 Solution: - Use minimal hot solvent - Pre-heat filtration apparatus - Ensure complete cooling - Recover a second crop low_yield->solution4 solution5 Solution: - Slow down cooling rate - Try a different solvent - Consider column chromatography impure_product->solution5 end Successful Purification solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool slowly to room temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Isolate crystals via vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for the recrystallization process.

References

Technical Support Center: Synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. The information is tailored for researchers, scientists, and professionals in drug development, addressing common issues encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible two-stage approach involves the initial synthesis of a precursor, 3-Amino-5-mercapto-1,2,4-triazole, followed by a methylation step. The first stage often involves the cyclization of an aminoguanidine salt with a thiocyanate salt.[1] The subsequent stage introduces methyl groups to both the sulfur and a nitrogen atom of the triazole ring.

Q2: Why is the choice of methylation agent and conditions critical?

The methylation of 3-Amino-5-mercapto-1,2,4-triazole can lead to a mixture of isomers, as methylation can occur at the sulfur atom and any of the three nitrogen atoms in the triazole ring. The reaction conditions (e.g., base, solvent, temperature) and the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) will influence the regioselectivity of the reaction and the distribution of the different isomers. Careful optimization is necessary to maximize the yield of the desired N1-methylated product.

Q3: What are the primary competing reactions during the cyclization to form the triazole ring?

During the synthesis of the 3-Amino-5-mercapto-1,2,4-triazole precursor, side reactions can occur. If the reaction conditions are not optimized, incomplete cyclization may leave unreacted starting materials or linear intermediates. Additionally, depending on the precursors, there is a possibility of forming other heterocyclic systems, such as 1,3,4-thiadiazoles, particularly under acidic conditions.[2][3][4][5]

Q4: Which analytical techniques are best suited for monitoring the reaction and identifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is ideal for separating and identifying the desired product from starting materials, intermediates, and isomeric impurities.[6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the position of the methyl groups on the triazole ring.

Troubleshooting Guide

This guide is divided into the two main stages of the synthesis: the formation of the 3-Amino-5-mercapto-1,2,4-triazole precursor and its subsequent methylation.

Stage 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete reaction due to insufficient heating or reaction time. 2. Incorrect pH for the cyclization step. 3. Degradation of starting materials or product.1. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS. 2. Ensure the reaction medium is sufficiently basic to promote the cyclization to the triazole.[10] 3. Check the purity of the starting aminoguanidine and thiocyanate salts.
Presence of multiple spots on TLC/peaks in LC-MS 1. Unreacted starting materials. 2. Formation of intermediate products (e.g., aminoguanidine thiocyanate). 3. Formation of side-products like 1,3,4-thiadiazoles.1. Ensure stoichiometric amounts of reactants are used and drive the reaction to completion. 2. Increase reaction time and/or temperature to facilitate full cyclization. 3. Maintain alkaline conditions to favor the formation of the 1,2,4-triazole ring.[5]
Product is difficult to purify 1. Co-precipitation of inorganic salts. 2. Product has high polarity, leading to poor separation on standard silica gel.1. After acidification to precipitate the product, wash thoroughly with cold water to remove soluble inorganic salts. 2. Consider recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture). For chromatography, a more polar solvent system or a different stationary phase may be required.
Stage 2: Methylation of 3-Amino-5-mercapto-1,2,4-triazole
Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the target product 1. Incomplete reaction. 2. Over-methylation leading to quaternary ammonium salts. 3. Sub-optimal base or solvent.1. Increase the equivalents of the methylating agent or prolong the reaction time. Monitor by TLC or LC-MS. 2. Use a controlled amount of the methylating agent (e.g., just over 2 equivalents). Add the agent slowly and maintain a controlled temperature. 3. Screen different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents to optimize the reaction.
Formation of multiple isomers 1. Methylation is not regioselective and occurs at different nitrogen atoms (N1, N2, N4). 2. The reaction conditions favor a mixture of products.1. This is the primary challenge. The N1 isomer is often desired. The product mixture may require careful chromatographic separation. 2. Vary the reaction temperature, solvent polarity, and the nature of the base and methylating agent to influence the isomeric ratio. Kinetic vs. thermodynamic control can be a factor.
Product contains unreacted starting material 1. Insufficient methylating agent. 2. Incomplete deprotonation of the starting material.1. Increase the amount of methylating agent. 2. Ensure a sufficient amount of a strong enough base is used to deprotonate both the thiol and the ring nitrogen.
Product contains mono-methylated intermediates 1. Insufficient amount of methylating agent (less than 2 equivalents). 2. Short reaction time.1. Ensure at least 2 equivalents of the methylating agent are used. 2. Extend the reaction time and monitor for the disappearance of the mono-methylated species by LC-MS.

Common Impurities

The following table summarizes the common impurities that may be encountered during the synthesis.

Impurity Name Structure Molecular Weight ( g/mol ) Likely Origin
Stage 1 Impurities
AminoguanidineH₂N-NH-C(=NH)-NH₂74.09Unreacted starting material.
3-Amino-5-mercapto-1,2,4-triazole (Precursor)C₂H₄N₄S116.14Unreacted starting material in the methylation step.
Stage 2 Impurities
3-Amino-5-methylthio-1H-1,2,4-triazoleC₃H₆N₄S130.17Mono-methylated intermediate (S-methylated).
3-Amino-1-methyl-5-mercapto-1,2,4-triazoleC₃H₆N₄S130.17Mono-methylated intermediate (N1-methylated).
3-Amino-2-methyl-5-methylthio-1,2,4-triazoleC₄H₈N₄S144.20Isomeric byproduct of methylation (N2-methylated).
3-Amino-4-methyl-5-methylthio-1,2,4-triazoleC₄H₈N₄S144.20Isomeric byproduct of methylation (N4-methylated).
3-Amino-1-methyl-5-(methylthio)-1H-1,2,4-triazolium saltC₄H₉N₄S⁺145.21Over-methylation product.

Experimental Protocols

The following are representative, hypothetical protocols based on general synthetic methods for 1,2,4-triazoles. Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Protocol 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole
  • In a round-bottom flask equipped with a reflux condenser, dissolve aminoguanidine bicarbonate (1.0 eq) and potassium thiocyanate (1.1 eq) in water.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound
  • To a stirred suspension of 3-Amino-5-mercapto-1,2,4-triazole (1.0 eq) and potassium carbonate (2.5 eq) in a suitable solvent (e.g., DMF or acetonitrile), slowly add methyl iodide (2.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel.

Visualizations

G Synthetic Workflow for this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Methylation A Aminoguanidine + Thiocyanate Salt B Cyclization (Reflux in water) A->B C 3-Amino-5-mercapto-1,2,4-triazole B->C E Methylation Reaction C->E Input to Stage 2 D Methylating Agent (e.g., CH3I) + Base (e.g., K2CO3) D->E F This compound (Target Product) E->F G Isomeric Byproducts E->G H Purification (Chromatography) F->H G->H G Potential Methylation Pathways and Products Start 3-Amino-5-mercapto-1,2,4-triazole S_Me S-Methylation Start->S_Me N1_Me N1-Methylation Start->N1_Me Product_S 3-Amino-5-methylthio-1H-1,2,4-triazole (Intermediate) S_Me->Product_S Final_Product Target Product: This compound S_Me->Final_Product Product_N1 3-Amino-1-methyl-5-mercapto-1,2,4-triazole (Intermediate) N1_Me->Product_N1 N1_Me->Final_Product N2_Me N2-Methylation Isomer_2 Isomer: 3-Amino-2-methyl-5-methylthio-1,2,4-triazole N2_Me->Isomer_2 N4_Me N4-Methylation Isomer_4 Isomer: 3-Amino-4-methyl-5-methylthio-1,2,4-triazole N4_Me->Isomer_4 Product_S->N1_Me + CH3I Product_S->N2_Me + CH3I Product_S->N4_Me + CH3I Product_N1->S_Me + CH3I G Troubleshooting Decision Tree for Methylation Start Low Yield or Impure Product in Methylation Step Q1 Does LC-MS show unreacted starting material? Start->Q1 A1_Yes Increase equivalents of methylating agent and/or base. Prolong reaction time. Q1->A1_Yes Yes Q2 Does LC-MS show mono-methylated intermediates? Q1->Q2 No A1_Yes->Q2 A2_Yes Ensure >2 equivalents of methylating agent are used. Increase reaction time. Q2->A2_Yes Yes Q3 Is the main impurity an isomer? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize reaction conditions: - Change solvent - Screen different bases - Adjust temperature - Prepare for chromatographic separation Q3->A3_Yes Yes End Proceed with Purification Q3->End No A3_Yes->End

References

Preventing the formation of 1,3,4-oxadiazole byproduct in triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles, with a specific focus on preventing the formation of the common 1,3,4-oxadiazole byproduct.

Troubleshooting Guides

Issue: Significant Formation of 1,3,4-Oxadiazole Byproduct

Question: My reaction is producing a substantial amount of the 1,3,4-oxadiazole isomer alongside my target 1,2,4-triazole. How can I minimize this side reaction?

Answer: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway in 1,2,4-triazole syntheses, especially when using hydrazides as starting materials.[1] The key to minimizing this byproduct is to favor the kinetic or thermodynamic product that leads to the triazole. Here are the primary factors to consider:

  • Reaction Temperature: High temperatures often favor the formation of the thermodynamically stable 1,3,4-oxadiazole. Lowering the reaction temperature can significantly favor the formation of the 1,2,4-triazole.[1] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Anhydrous Conditions: The presence of water can facilitate the competing cyclization to the oxadiazole. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often shorten reaction times and improve the yield of the desired 1,2,4-triazole, thereby reducing the formation of thermal decomposition products and side products like oxadiazoles.[2][3]

Issue: Difficulty Differentiating Between 1,2,4-Triazole and 1,3,4-Oxadiazole Products

Question: I am unsure if the product I have isolated is the desired 1,2,4-triazole or the 1,3,4-oxadiazole byproduct. How can I distinguish between them?

Answer: Spectroscopic methods are essential for the correct identification of your product. Here are some key differences to look for:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are distinct. For 2,5-disubstituted 1,3,4-oxadiazoles, the two carbons of the ring typically appear at δ 167.2-168.7 and δ 173.9-176.1 ppm. These values can be compared to the expected shifts for your target 1,2,4-triazole.

    • ¹H NMR: In 4-substituted-3,5-disubstituted-4H-1,2,4-triazoles, the protons on the substituents will have characteristic shifts. For the 1,2,4-triazole ring itself, the N-H proton (if present) will appear as a broad singlet, often at a downfield chemical shift (e.g., δ 12.67 ppm), which will disappear upon D₂O exchange.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • 1,2,4-Triazole: Look for characteristic N-H stretching bands (if applicable) typically in the range of 3100-3300 cm⁻¹ and C=N stretching vibrations around 1600-1650 cm⁻¹.

    • 1,3,4-Oxadiazole: The C=N stretch is also present, but the most indicative feature is the C-O-C stretching vibration of the oxadiazole ring, which typically appears in the region of 1020-1070 cm⁻¹. The absence of a strong N-H band (unless present on a substituent) is also a key indicator.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles where 1,3,4-oxadiazole formation is a concern?

A1: The Pellizzari reaction, which involves the condensation of an amide with an acylhydrazide, is a classic method where the 1,3,4-oxadiazole is a known byproduct, especially at high temperatures.[1] Similarly, other methods starting from hydrazides and acylating agents can also lead to this competing cyclization.

Q2: How does the choice of solvent affect the formation of the 1,3,4-oxadiazole byproduct?

A2: The polarity of the solvent can influence the reaction pathway. While specific quantitative data is often system-dependent, polar aprotic solvents are commonly used. It is crucial to use a solvent that is anhydrous to suppress the oxadiazole formation. In some cases, high-boiling point solvents are used for thermal reactions, but care must be taken to control the temperature to avoid byproduct formation.

Q3: Can catalysts be used to selectively synthesize the 1,2,4-triazole?

A3: Yes, the choice of catalyst can be critical for regioselectivity in some triazole syntheses. For instance, in certain cycloaddition reactions, Ag(I) and Cu(II) catalysts have been shown to favor the formation of different regioisomers of triazoles.[4] While not always directly preventing oxadiazole formation, a catalyst that accelerates the desired triazole formation pathway can effectively outcompete the side reaction.

Q4: Is there a general trend for the impact of temperature on the triazole to oxadiazole ratio?

A4: Generally, lower reaction temperatures favor the formation of the 1,2,4-triazole. While specific quantitative data is highly dependent on the substrates, a systematic study of your reaction at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) while monitoring the product ratio by techniques like HPLC or NMR is the best approach to optimize your specific synthesis.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of 1,2,4-triazole versus the 1,3,4-oxadiazole byproduct based on literature examples. Note: Specific yields are highly substrate-dependent.

Starting MaterialsReaction Conditions1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)Reference
Hydrazide and NitrileMicrowave, 150 °C, n-BuOH, K₂CO₃HighMinimized[5]
Hydrazide and FormamideMicrowave, 160 °C54-81Not reported as major[2]
Acylhydrazide and AmideHigh Temperature (>200 °C)VariableSignificant byproduct[1]
Acylhydrazide and AmideLower TemperatureHigherLower[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Microwave Irradiation

This protocol is designed to minimize the formation of the 1,3,4-oxadiazole byproduct by utilizing microwave-assisted synthesis to reduce reaction time and control heating.

Materials:

  • Aromatic/Aliphatic Hydrazide (1 mmol)

  • Substituted Nitrile (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (0.2 mmol)

  • n-Butanol (3 mL)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the hydrazide (1 mmol), the nitrile (1.1 mmol), potassium carbonate (0.2 mmol), and a magnetic stir bar.

  • Add n-butanol (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2,4-triazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity, ensuring the absence of the 1,3,4-oxadiazole byproduct.

Visualizations

Reaction Pathway: Triazole vs. Oxadiazole Formation

G cluster_start Starting Materials cluster_products Products Hydrazide Hydrazide Intermediate N-Acylamidrazone Intermediate Hydrazide->Intermediate AcylatingAgent Acylating Agent (e.g., Amide, Nitrile) AcylatingAgent->Intermediate Triazole 1,2,4-Triazole (Desired Product) Intermediate->Triazole Pathway A: Favored by lower temp, anhydrous conditions Oxadiazole 1,3,4-Oxadiazole (Byproduct) Intermediate->Oxadiazole Pathway B: Favored by higher temp, - H₂O

Caption: Competing pathways for 1,2,4-triazole and 1,3,4-oxadiazole formation.

Experimental Workflow: Byproduct Minimization

G Start Reaction Setup (Hydrazide + Acylating Agent) Conditions Select Reaction Conditions Start->Conditions Microwave Microwave Synthesis (e.g., 150°C, 30-60 min) Conditions->Microwave Preferred Conventional Conventional Heating (Low Temperature) Conditions->Conventional Alternative Workup Workup and Purification Microwave->Workup Conventional->Workup Analysis Product Analysis (NMR, IR, LC-MS) Workup->Analysis Desired Pure 1,2,4-Triazole Analysis->Desired No Byproduct Byproduct 1,3,4-Oxadiazole Detected Analysis->Byproduct Byproduct > 5% Optimize Optimize Conditions (Lower Temp, Anhydrous) Byproduct->Optimize Optimize->Conditions Re-run

References

Technical Support Center: Enhancing the Purity of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis and purification of this compound. A plausible synthetic route involves the methylation of 3-Amino-5-methylthio-1H-1,2,4-triazole. Potential impurities could, therefore, include unreacted starting material, over-methylated byproducts, and isomers resulting from methylation at different nitrogen atoms of the triazole ring.

Q1: After synthesis, my crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The most common impurities are likely the unreacted starting material, 3-Amino-5-methylthio-1H-1,2,4-triazole, and potentially an isomer where methylation has occurred on a different nitrogen atom of the triazole ring. Depending on the reaction conditions, over-methylation at the amino group is also a possibility, though generally less favored.

Q2: I'm having trouble removing the unreacted starting material. What's the best approach?

A2: Recrystallization is often the most effective initial step. Since the starting material and the N-methylated product have different polarities, a carefully selected solvent system should allow for their separation. If recrystallization is not sufficient, column chromatography is a reliable secondary method. A basic wash with a dilute solution like sodium bicarbonate may also help remove the more acidic starting material as a salt.[1]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooling too rapidly.[2][3] To resolve this, try using a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly by insulating the flask. If the problem persists, redissolve the oil in a minimal amount of a good solvent and then add an "anti-solvent" (a solvent in which your product is poorly soluble) dropwise until turbidity appears, then gently warm until the solution is clear again before allowing it to cool slowly.[3]

Q4: The yield of my purified product after recrystallization is very low. How can I improve it?

A4: Low yield can result from using too much solvent or choosing a solvent in which your product is too soluble, even at low temperatures.[2][3] To improve your yield, use the minimum amount of hot solvent necessary to dissolve your crude product. You can also try a different solvent system where your product has lower solubility at room temperature. Concentrating the mother liquor (the leftover solution after filtration) and attempting a second recrystallization can also help recover more product.[2][3]

Q5: My compound streaks on the silica gel TLC plate, making it difficult to assess purity and guide column chromatography. What causes this and how can I fix it?

A5: Streaking on a TLC plate is often due to the compound being too polar for the chosen mobile phase, or due to interactions with the acidic silica gel.[1][2] To address this, you can increase the polarity of your eluent, for example, by adding a small amount of methanol to a dichloromethane or ethyl acetate-based system.[2] If the issue is due to the basicity of the amino group, adding a small amount of a modifier like triethylamine to the eluent can improve the spot shape.

Data Presentation

Table 1: Recrystallization Solvent Screening

The following table provides a summary of common solvents for the recrystallization of this compound, with expected outcomes based on general principles for similar compounds.

Solvent/Solvent SystemHot SolubilityCold SolubilityExpected PurityExpected YieldComments
EthanolHighLow>98%ModerateA commonly effective solvent for many triazole derivatives.[4]
Methanol/WaterHighLow>97%Moderate to HighThe addition of water as an anti-solvent can improve yield.
Ethyl Acetate/HexaneModerateVery Low>98%HighGood for removing non-polar impurities.
Acetone/WaterHighLow>97%ModerateAnother effective mixed-solvent system.
IsopropanolHighModerate~96%LowMay not be ideal due to moderate cold solubility.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid using an excess of solvent.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography

This protocol describes a general method for purification using silica gel column chromatography.

  • Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., ethyl acetate/hexane mixture). Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Protocol A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if needed) A->B Insoluble impurities? C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Product F->G

Caption: Experimental workflow for recrystallization.

troubleshooting_logic action_node action_node start Impure Product q1 Multiple Spots on TLC? start->q1 q2 Product 'Oils Out' during Recrystallization? q1->q2 No action_node_cc Consider Column Chromatography q1->action_node_cc Yes q3 Low Yield after Recrystallization? q2->q3 No action_node_solvent Use Lower Boiling Solvent or Solvent Mixture & Slow Cooling q2->action_node_solvent Yes action_node_yield Use Less Solvent & Recrystallize from Mother Liquor q3->action_node_yield Yes end Pure Product q3->end No action_node_cc->end action_node_solvent->end action_node_yield->end

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the microwave-assisted synthesis of 1,2,4-triazoles. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for 1,2,4-triazoles compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for preparing 1,2,4-triazoles.[1][2][3] The primary benefits include:

  • Dramatically Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes using microwave irradiation.[4][5] For instance, some syntheses have seen reaction times drop from 27 hours to just 30 minutes.[4][5]

  • Increased Product Yields: Microwave synthesis frequently leads to higher isolated yields of the desired 1,2,4-triazole products.[3][4][5][6]

  • Improved Product Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products and reduce the need for extensive purification.[3]

  • Enhanced Energy Efficiency: Microwaves heat the reaction mixture directly, which is a more efficient use of energy compared to heating an entire oil bath or furnace.[7][8]

  • Alignment with Green Chemistry Principles: The reduction in reaction time and potential for solvent-free reactions align well with the goals of green chemistry.[8][9]

Q2: How does microwave heating work in the context of chemical synthesis?

Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules or ions in the reaction mixture.[1][7] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth in response to the changing electric field. Collisions resulting from this movement generate heat.[7]

This "volumetric heating" is fundamentally different from conventional methods, where heat is transferred from an external source through the vessel walls.[10][11][12] This direct heating of the bulk solution leads to a rapid and uniform temperature increase.[1][12]

Q3: What type of solvent is best for microwave-assisted synthesis?

The choice of solvent is crucial for efficient microwave heating. Polar solvents are generally more effective because they have a higher ability to absorb microwave energy.[13][14] Key solvent properties to consider include:

  • Dielectric Constant and Dielectric Loss: These properties determine how efficiently a solvent converts microwave energy into heat. Solvents with high dielectric loss values are heated very rapidly.[14]

  • Boiling Point: In a sealed microwave vessel, solvents can be heated to temperatures significantly above their atmospheric boiling points, which can dramatically accelerate reaction rates.

  • Polarity of Reactants: Even in a non-polar solvent, if the reactants themselves are polar, they can absorb microwave energy and generate heat.[14]

Q4: Is it possible to scale up microwave-assisted synthesis of 1,2,4-triazoles?

Yes, scaling up microwave-assisted synthesis is possible, but it requires careful consideration of factors like the penetration depth of microwaves and the design of the microwave reactor.[15] While single-mode reactors are common for small-scale laboratory work, larger-scale syntheses often utilize multi-mode reactors that can accommodate larger reaction volumes and ensure more uniform heating.[15] Successful scale-up from milligram to kilogram quantities has been reported for various organic reactions.[16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Solvent: The solvent may not be polar enough to absorb microwave energy efficiently.1. Select a more polar solvent with a higher dielectric loss. Common choices include DMF, ethanol, and acetonitrile.[13]
2. Catalyst Decomposition: The catalyst may be unstable at the reaction temperature or may be degrading over the course of the reaction.2. - Lower the reaction temperature. - Choose a more robust catalyst that is stable under the reaction conditions.[13] - Reduce the reaction time.
3. Reactant Decomposition: The starting materials or the product may be thermally unstable at the set temperature.3. - Perform the reaction at a lower temperature for a slightly longer time. - Investigate the thermal stability of your compounds.
4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.4. - Systematically increase the reaction time and/or temperature. - Monitor the reaction progress using TLC or another appropriate analytical technique.
Formation of Side Products (e.g., Dimers) 1. Excessive Reaction Time: Longer reaction times can lead to the formation of byproducts, such as dimers, especially if the catalyst begins to decompose.[13]1. Optimize the reaction time to maximize the yield of the desired product while minimizing side reactions.[13]
2. High Reaction Temperature: High temperatures can sometimes favor alternative reaction pathways leading to side products.2. Experiment with running the reaction at a lower temperature.
Inconsistent Results 1. Non-uniform Heating: In multi-mode microwave ovens, "hot spots" can lead to uneven heating and inconsistent results.1. - Ensure adequate stirring of the reaction mixture. - Use a microwave reactor designed for chemical synthesis that provides a more uniform field.
2. Inaccurate Temperature Measurement: The external IR sensor may not be accurately reading the internal temperature of the reaction mixture.2. - If possible, use a fiber optic temperature probe for direct measurement. - Calibrate the temperature sensor of your microwave reactor.
Pressure Build-up in Reaction Vessel 1. Low-Boiling Point Solvent: Using a solvent with a low boiling point at a high temperature will cause a rapid increase in pressure.1. - Choose a solvent with a higher boiling point. - Reduce the reaction temperature. - Ensure the reaction vessel is not overfilled.

Data on Yield Improvement

Microwave-assisted synthesis has consistently demonstrated the ability to improve the yields of 1,2,4-triazole derivatives compared to conventional heating methods.

1,2,4-Triazole Derivative Conventional Method Yield Microwave Method Yield Reaction Time (Conventional) Reaction Time (Microwave) Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives78%97%290 minutes10-25 minutes[5]
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativeNot specified82%Several hours33-90 seconds[4][5]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivativesNot specified96%27 hours30 minutes[4][5]
Thioether derivatives containing 1,2,4-triazole moietiesNot specified81%Not specified15 minutes[4]
1,3,5-trisubstituted-1,2,4-triazolesNot specified85%> 4 hours1 minute[4][5]
N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivative25%77%130 minutes10 minutes[4]
Various 1H-1,2,4-triazol-3-one derivativesLower yields reportedHigher yields reported4-8 hours10-20 minutes[6][17]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted 1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile using microwave irradiation.[1]

  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 moles) and the substituted nitrile (0.0055 moles).[1]

  • Solvent and Base Addition: Add n-butanol (10 mL) and potassium carbonate (0.0055 moles) to the vessel.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours.

  • Product Isolation: After the reaction, cool the mixture to room temperature. The 1,2,4-triazole product, which is insoluble in n-butanol, will precipitate.

  • Purification: Filter the precipitated product and recrystallize it from ethanol to obtain an analytically pure compound.

Visualizations

General Workflow for Microwave-Assisted Synthesis of 1,2,4-Triazoles

G cluster_reaction Reaction reactants 1. Combine Reactants (e.g., Hydrazide, Nitrile) solvent 2. Add Solvent & Base (e.g., n-Butanol, K2CO3) reactants->solvent seal 3. Seal Reaction Vessel solvent->seal microwave 4. Microwave Irradiation (Set Temperature & Time) seal->microwave cool 5. Cool Reaction Mixture microwave->cool filter 6. Filter Precipitated Product cool->filter purify 7. Recrystallize Product filter->purify

General experimental workflow for microwave-assisted synthesis.

Troubleshooting Logic Flow

G start Low Yield or Side Products check_temp Is Temperature Optimized? start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes adjust_temp Adjust Temperature (Higher or Lower) check_temp->adjust_temp No check_solvent Is Solvent Choice Appropriate? check_time->check_solvent Yes adjust_time Adjust Time (Shorter or Longer) check_time->adjust_time No check_catalyst Is Catalyst Stable? check_solvent->check_catalyst Yes change_solvent Select More Polar Solvent check_solvent->change_solvent No change_catalyst Select More Robust Catalyst check_catalyst->change_catalyst No end Improved Yield check_catalyst->end Yes adjust_temp->check_time adjust_time->check_solvent change_solvent->check_catalyst change_catalyst->end

A logical workflow for troubleshooting common synthesis issues.

References

Effect of temperature on the regioselectivity of 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals engaged in the synthesis of 1,2,4-triazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols focusing on the critical role of temperature in controlling regioselectivity.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 1,2,4-triazoles, with a focus on issues related to temperature and isomeric purity.

Problem: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N4 Isomers)

  • Scenario: Your reaction is producing a difficult-to-separate mixture of N1- and N4-alkylated 1,2,4-triazole isomers.

  • Probable Cause: The reaction conditions, particularly temperature, are not optimized to favor one regioisomer over the other. This is often explained by the principles of kinetic versus thermodynamic control.

    • Kinetic Control: At lower temperatures and shorter reaction times, the reaction may favor the kinetic product, which is the isomer that forms the fastest due to a lower activation energy.

    • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable isomer, known as the thermodynamic product.

  • Recommended Solutions:

    • Temperature Adjustment:

      • To favor the kinetic product , try running the reaction at a lower temperature (e.g., 0 °C or room temperature).

      • To favor the thermodynamic product , increase the reaction temperature (e.g., reflux) to allow the isomers to equilibrate to the more stable form.

    • Monitor Reaction Time: Closely monitor the reaction progress using TLC or LC-MS. A short reaction time may yield a higher proportion of the kinetic product, while a longer time at elevated temperatures can facilitate conversion to the thermodynamic product.

    • Choice of Base and Solvent: The regioselectivity can also be influenced by the base and solvent system. For instance, using a sterically hindered base might favor alkylation at the less sterically hindered nitrogen atom.

    • Confirm Isomer Ratio in Crude Mixture: It is crucial to determine the isomer ratio in the crude reaction mixture (e.g., by ¹H NMR) before any aqueous work-up. Some isomers, particularly N4-alkylated products, can be more water-soluble and may be partially or completely lost during extraction, leading to an inaccurate assessment of the reaction's regioselectivity.

Problem: Unexpected Isomer Formation or Rearrangement

  • Scenario: You are isolating a 1-substituted-1,2,4-triazole when you expected a 4-substituted isomer, or the isomer ratio changes upon prolonged heating.

  • Probable Cause: High temperatures can induce thermal rearrangement of 4-substituted-4H-1,2,4-triazoles to the corresponding 1-substituted-1H-1,2,4-triazoles. This is a known phenomenon that can be leveraged for synthetic purposes but can also be an unexpected side reaction.

  • Recommended Solutions:

    • Lower the Reaction Temperature: If this rearrangement is undesired, conduct the synthesis at the lowest effective temperature.

    • Leverage the Rearrangement: If the 1-substituted isomer is the desired product, you may consider a two-step process where the 4-substituted isomer is first synthesized and then subjected to thermal rearrangement at a higher temperature (e.g., 330 °C), though this is a harsh condition.[1]

    • Analyze for Both Isomers: When working at elevated temperatures, be prepared to analyze your product mixture for both the initially formed and potentially rearranged isomers.

Frequently Asked Questions (FAQs)

Q1: How can I predict which isomer (N1 or N4) is the kinetic product and which is the thermodynamic product?

A1: Predicting the kinetic versus thermodynamic product can be complex and depends on steric and electronic factors. Generally, the kinetic product results from the deprotonation and subsequent alkylation at the most accessible and nucleophilic nitrogen. The thermodynamic product is the most stable isomer, which can be influenced by factors such as minimization of steric hindrance and electronic stabilization from substituents. Computational modeling (DFT calculations) can be a powerful tool for predicting the relative stabilities of the isomers.

Q2: I am alkylating 3-nitro-1,2,4-triazole and getting a mixture of N1 and N2 isomers. How does temperature affect this?

Q3: Can microwave irradiation be used to control the regioselectivity?

A3: Microwave-assisted synthesis is an effective method for accelerating the N-alkylation of 1,2,4-triazoles, often leading to significantly reduced reaction times.[2] While the primary benefit is speed, the rapid and uniform heating provided by microwaves can sometimes influence product distribution. In some cases, the fast reaction times may favor the kinetic product. However, this is not a universal rule, and the outcome can be system-dependent. It is a valuable tool for screening reaction conditions quickly to find optimal temperatures and times for the desired regioselectivity.

Q4: My reaction consistently gives a 90:10 ratio of N1:N4 isomers regardless of the temperature I use. Why is this happening?

A4: This phenomenon has been observed, for example, in the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides. In some cases, the energy barrier for the formation of both isomers and the energy difference between them might be such that the ratio is not significantly altered by temperature within a conventional range. It is also critically important to analyze the crude product before work-up, as the minor isomer might be preferentially lost during aqueous extraction, giving the illusion of higher selectivity.

Data Presentation

The following table summarizes findings on the effect of reaction conditions on the regioselectivity of 1,2,4-triazole synthesis. Note that precise quantitative data correlating temperature with isomer ratios is sparse in the literature; therefore, the information is presented to guide experimental design.

1,2,4-Triazole SubstrateAlkylating AgentTemperature (°C)Other ConditionsObserved Regioisomers & Ratio/Major ProductReference
3-Nitro-1,2,4-triazoleDialkyl sulfates or alkyl halidesNot specifiedIn the presence of alkaliMixture of N1 and N2 isomers; N2 isomer proportion varies (14.6-33.8%) depending on conditions.[2]
3-Nitro-5-R-1,2,4-triazolesDialkyl sulfatesNot specifiedExcess alkylating agentThe fraction of the 4-ethyl isomer (1.3-6.9%) depends on temperature and reagent ratio.[3]
4-Methyl-3,5-diaryl-4H-1,2,4-triazoles(Thermal Rearrangement)330Neat, 30 minRearrangement to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles.[1]
Unsubstituted 1,2,4-triazole4-Nitrobenzyl halides20Various bases and solventsConsistently ~90:10 ratio of N1:N4 isomers in the crude product.
S-protected 1,2,4-triazolesDihaloalkanesNot specifiedK₂CO₃ in acetoneN2 alkylated isomers are preferentially formed.[4]

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled N-Alkylation of a 1,2,4-Triazole

This protocol provides a general framework for investigating the effect of temperature on the regioselectivity of N-alkylation.

  • Materials:

    • Substituted 1,2,4-triazole (1.0 eq)

    • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.0–1.2 eq)

    • Base (e.g., K₂CO₃, NaH, DBU) (1.1–2.0 eq)

    • Anhydrous solvent (e.g., DMF, Acetone, THF)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2,4-triazole and the anhydrous solvent.

    • Add the base and stir the suspension for 15-30 minutes.

    • Adjust the temperature of the reaction mixture to the desired setpoint (e.g., 0 °C, 25 °C, 80 °C) using an appropriate bath (ice-water, water, or oil bath).

    • Slowly add the alkylating agent to the reaction mixture.

    • Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

    • Upon completion, cool the reaction to room temperature.

    • Crucial Step: Before work-up, carefully take a small, representative aliquot of the crude reaction mixture. Remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for ¹H NMR analysis to determine the initial regioisomeric ratio.

    • For the main reaction mixture, quench cautiously with water if reactive bases like NaH were used.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the product by silica gel column chromatography or recrystallization to separate the isomers.

Visualizations

The following diagrams illustrate key concepts and workflows related to controlling regioselectivity in 1,2,4-triazole synthesis.

G cluster_0 Kinetic vs. Thermodynamic Control Pathway Reactants 1,2,4-Triazole Anion + Alkyl Halide TS_Kinetic Lower Energy Transition State Reactants->TS_Kinetic Lower Temp Shorter Time TS_Thermo Higher Energy Transition State Reactants->TS_Thermo Higher Temp Longer Time Kinetic_Product Kinetic Product (e.g., N4-isomer) Less Stable TS_Kinetic->Kinetic_Product Forms Faster Thermo_Product Thermodynamic Product (e.g., N1-isomer) More Stable TS_Thermo->Thermo_Product Forms Slower Kinetic_Product->Reactants Reversible at Higher Temp G start Goal: Synthesize a Specific Regioisomer of N-alkylated 1,2,4-Triazole is_known Is the desired isomer the kinetic or thermodynamic product? start->is_known low_temp Run reaction at low temperature (e.g., 0-25 °C). Monitor for short reaction times. is_known->low_temp  Kinetic high_temp Run reaction at elevated temperature (e.g., reflux). Allow for longer reaction times. is_known->high_temp Thermodynamic   analyze Analyze crude product by NMR to determine isomer ratio. low_temp->analyze high_temp->analyze optimize Optimize temperature, base, and solvent to improve ratio. analyze->optimize

References

Technical Support Center: Scalable Synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. The content is tailored for researchers, scientists, and professionals in drug development.

I. Proposed Scalable Synthetic Pathway

The recommended scalable synthesis is a three-step process starting from aminoguanidine bicarbonate.

G A Aminoguanidine Bicarbonate B Step 1: Cyclization (Carbon Disulfide, Base) A->B Reagents C 3-Amino-5-mercapto-1,2,4-triazole B->C Intermediate 1 D Step 2: S-Methylation (Methylating Agent, Base) C->D Intermediate 1 E 3-Amino-5-methylthio-1,2,4-triazole D->E Intermediate 2 F Step 3: N-Methylation (Methylating Agent, Base) E->F Intermediate 2 G This compound F->G Final Product H Isomeric Byproducts F->H Potential Issue

Caption: Proposed three-step synthesis of this compound.

II. Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Experimental Protocol

A scalable method for synthesizing 3-amino-5-mercapto-1,2,4-triazole involves the reaction of an aminoguanidine salt with a thiocyanate salt.[1]

  • Reaction Setup: In a suitable reaction vessel, combine aminoguanidine bicarbonate and ammonium thiocyanate.

  • Heating: Heat the mixture. The reaction can be carried out by heating and reacting an aminoguanidine salt with a thiocyanate.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by recrystallization.[2]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Insufficient heating.- Impure starting materials.- Incorrect stoichiometry.- Ensure the reaction temperature is maintained at the optimal level.- Use pure aminoguanidine bicarbonate and ammonium thiocyanate.- Verify the molar ratios of the reactants.
Formation of Side Products - Overheating leading to decomposition.- Presence of moisture.- Maintain strict temperature control.- Ensure all reagents and solvents are dry.
Difficult Product Isolation - Product is highly soluble in the reaction solvent.- If applicable, cool the reaction mixture to a lower temperature to induce precipitation.- Consider a different solvent for recrystallization.
FAQs

Q1: Can I use other aminoguanidine salts? A1: Yes, other salts like aminoguanidine hydrochloride can be used, but the reaction conditions may need to be adjusted.

Q2: What is a suitable solvent for this reaction? A2: The reaction can be performed neat (without a solvent) or in a high-boiling solvent like water or ethanol, depending on the scale and specific conditions.[1]

III. Step 2: S-Methylation to 3-Amino-5-methylthio-1,2,4-triazole

Experimental Protocol
  • Reaction Setup: Dissolve 3-amino-5-mercapto-1,2,4-triazole in a suitable solvent (e.g., ethanol, methanol, or aqueous base).

  • Addition of Base: Add a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol group.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction, and extract the product. The crude product can be purified by recrystallization.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient base or methylating agent.- Low reaction temperature.- Ensure at least one equivalent of base and methylating agent are used.- Gently warm the reaction mixture if necessary, while monitoring for side reactions.
Formation of N-methylated byproducts - The amino group or ring nitrogens are also methylated.- Use milder reaction conditions (lower temperature, weaker base).- Add the methylating agent slowly to maintain a low concentration.
Product is an oil and does not crystallize - Presence of impurities.- Purify the product using column chromatography before attempting crystallization.- Try different solvents for recrystallization.
FAQs

Q1: Which methylating agent is preferred for scalability? A1: Dimethyl sulfate is often preferred for large-scale synthesis due to its lower cost and higher reactivity, but it is highly toxic and requires careful handling. Methyl iodide is also effective.

Q2: How can I confirm that methylation occurred on the sulfur atom? A2: Characterization by NMR spectroscopy is the most definitive method. The appearance of a new singlet in the 1H NMR spectrum around 2.5-3.0 ppm is indicative of the S-CH3 group.

IV. Step 3: N-Methylation to this compound

Experimental Protocol

A practical procedure for the N-methylation of a 1,2,4-triazole involves the formation of the sodium salt followed by reaction with iodomethane.[3][4]

  • Formation of the Triazole Salt: Treat 3-amino-5-methylthio-1,2,4-triazole with a base like sodium methoxide in methanol to form the sodium salt.[3]

  • Addition of Methylating Agent: Add methyl iodide to the solution of the triazole salt.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent. The product may require purification to separate it from isomeric byproducts. Due to the water-solubility of the product, continuous liquid-liquid extraction followed by distillation can be an effective purification strategy on a larger scale.[3]

Troubleshooting Guide

G Start Low Yield or Impure Product in N-Methylation Q1 Check for Isomeric Products Start->Q1 A1_Yes Optimize Reaction Conditions (Base, Solvent, Temperature) Q1->A1_Yes Yes A1_No Incomplete Reaction? Q1->A1_No No A2_Yes Increase Reaction Time or Temperature A1_No->A2_Yes Yes A2_No Purification Issues? A1_No->A2_No No A3 Consider Alternative Purification (e.g., Column Chromatography, Distillation) A2_No->A3

Caption: Troubleshooting workflow for the N-methylation step.

Problem Possible Cause(s) Suggested Solution(s)
Formation of a mixture of N-methylated isomers - Methylation occurs at different nitrogen atoms of the triazole ring.- The choice of base and solvent can influence the regioselectivity. Experiment with different conditions on a small scale.- Protect the exocyclic amino group before N-methylation, followed by deprotection.
Low Yield - Incomplete salt formation.- Loss of product during work-up due to its water solubility.- Ensure the use of a strong enough base and anhydrous conditions for salt formation.- Employ continuous liquid-liquid extraction for work-up to recover the water-soluble product.[3]
Product is difficult to purify - Isomeric products have similar physical properties.- High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel may be required.- Fractional distillation under reduced pressure can also be effective.[3]
FAQs

Q1: How can I control the regioselectivity of the N-methylation? A1: Regioselectivity in the alkylation of 1,2,4-triazoles is a known challenge. The outcome can be influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature. A systematic optimization of these parameters is recommended.

Q2: What are the expected isomeric byproducts? A2: Besides the desired 1-methyl isomer, methylation can also occur at the N2 and N4 positions of the triazole ring, as well as on the exocyclic amino group.

V. Quantitative Data Summary

The following table provides representative data for similar transformations found in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Step Reaction Reactants Conditions Yield Reference
1CyclizationAminoguanidine bicarbonate, Ammonium thiocyanateHeatingHigh[1]
2S-Methylation3-Amino-5-mercapto-1,2,4-triazole, Methylating agentBase, Room Temp.Good to ExcellentGeneral Knowledge
3N-Methylation1H-1,2,4-triazole, Methyl iodideSodium methoxide, Methanol63%[3][4]

Note: The yields are indicative and can be optimized for the specific synthesis of this compound.

References

Validation & Comparative

Validation of HPLC method for the analysis of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole". This document provides a comparative analysis with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound with the molecular formula C4H8N4S.[1] The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, consistency, and accuracy of analytical data.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. This guide outlines a proposed HPLC method for the analysis of this compound, details the validation process according to ICH guidelines, and compares it with alternative analytical techniques.

Proposed HPLC Method for Analysis

Experimental Protocol

1. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and fluorescence detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Data acquisition and processing software.

  • Centrifuge, vortex mixer, pipettes, and tips.[3]

2. Sample Preparation:

  • For analysis in a biological matrix like serum, a protein precipitation step is necessary.[3]

  • Acetonitrile is added to the serum sample to precipitate proteins.[3]

  • The mixture is vortexed and centrifuged to separate the protein pellet.[3]

  • The supernatant is collected for derivatization.[3]

3. Pre-column Derivatization:

  • To enhance fluorescence, a derivatizing agent such as monobromobimane (MBB) is added to the supernatant.[3]

  • The reaction is allowed to proceed under controlled time and temperature to form a stable, fluorescent derivative.[3]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., 0.1% TFA in acetonitrile) is typically effective.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[5]

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative.

HPLC Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the following parameters must be evaluated for method validation.[7][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. For this method, specificity would be demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in blank samples (e.g., serum without the analyte).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: A series of at least five standard solutions of varying concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Table 1: Example of Linearity Data for a Similar Triazole Compound

Concentration (µg/mL) Peak Area
0.78 (Example Value)
1.56 (Example Value)
6.25 (Example Value)
25.0 (Example Value)
50.0 (Example Value)
Correlation Coefficient (r²) > 0.999[4]

| Linear Range | 0.78–50 µg/ml[4][9] |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

Experimental Protocol: Samples are spiked at three different concentration levels (e.g., low, medium, and high) in triplicate. The recovery is calculated as: (Measured Concentration / Nominal Concentration) x 100%.

Table 2: Example of Accuracy Data

Spike Level Concentration (µg/mL) Mean Recovery (%)
Low (Example Value) 90-110
Medium (Example Value) 90-110

| High | (Example Value) | 90-110 |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration during the same day.[2]

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment.

Table 3: Example of Precision Data for a Similar Triazole Compound

Precision Type RSD (%)
Intra-day 0.5 - 10.1%[4]

| Inter-day | 2.2 - 8.3%[4] |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the analysis of a similar triazole, an LOD of 0.05 µg/mL has been reported.[4][9]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Example of LOD and LOQ Data

Parameter Value
LOD 0.05 µg/mL[4]

| LOQ | (Typically 3.3 x LOD) |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: The effect of small changes in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are evaluated.[10]

Comparison with Alternative Methods

The proposed HPLC method offers a balance of sensitivity and accessibility. However, other methods are available for the analysis of triazole compounds, each with its own advantages and disadvantages.

Table 5: Comparison of Analytical Methods for Triazole Compounds

Method Principle Advantages Disadvantages
HPLC-UV Separation by HPLC, detection by UV-Vis spectrophotometry.[7] Simple, robust, widely available instrumentation. Lower sensitivity and selectivity compared to other detectors.
HPLC-Fluorescence (Proposed) Separation by HPLC, detection by fluorescence after derivatization.[3] High sensitivity and selectivity. Requires a derivatization step which can add complexity.
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.[11] Very high sensitivity and selectivity, provides structural information. Higher cost of instrumentation and maintenance.
SPME-HPLC-DAD Sample preparation by Solid-Phase Microextraction, analysis by HPLC with a Diode Array Detector.[12] Effective for pre-concentration from complex matrices. Can be time-consuming, requires optimization of extraction conditions.[12]

| QuEChERS-LC-MS | Sample preparation using the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, followed by LC-MS analysis.[5] | Fast and simple sample preparation for a wide range of matrices. | Matrix effects can be a challenge. |

Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end_node Method Approved report->end_node

Caption: Workflow for HPLC Method Validation.

Experimental_Workflow sample 1. Sample Collection (e.g., Serum) precipitation 2. Protein Precipitation (with Acetonitrile) sample->precipitation centrifugation 3. Centrifugation precipitation->centrifugation supernatant 4. Supernatant Transfer centrifugation->supernatant derivatization 5. Pre-column Derivatization (with MBB) supernatant->derivatization hplc_analysis 6. HPLC Analysis (C18 Column, Fluorescence Detection) derivatization->hplc_analysis data_processing 7. Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental Workflow for Sample Analysis.

Conclusion

The validation of an HPLC method for the analysis of this compound is essential for ensuring data quality in research and development. The proposed method, adapted from existing literature on similar compounds, offers high sensitivity and selectivity through pre-column derivatization and fluorescence detection. A thorough validation process, adhering to ICH guidelines, will ensure that the method is accurate, precise, and reliable for its intended purpose. While alternative methods like LC-MS/MS provide higher sensitivity, the proposed HPLC method represents a practical and robust option for many laboratories.

References

Comparative study of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" with other triazole fungicides.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" with other triazole fungicides is currently challenging due to the limited availability of public domain experimental data on the specific fungicidal activity of this compound. While "this compound" is recognized as a versatile building block in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of antifungal agents, specific studies detailing its efficacy (e.g., EC₅₀ or MIC values) against pathogenic fungi are not readily accessible in published literature.[1][2]

This guide, therefore, presents a comparative analysis of prominent and well-documented triazole fungicides, providing a framework for understanding their relative performance based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the fungicidal profiles of these compounds.

Alternative Comparative Study: Mefentrifluconazole vs. Tebuconazole

To illustrate the requested comparative format, this guide will focus on two widely studied triazole fungicides: Mefentrifluconazole and Tebuconazole .

Quantitative Fungicidal Activity

The following table summarizes the 50% effective concentration (EC₅₀) values of Mefentrifluconazole and newly synthesized triazole derivatives against various phytopathogenic fungi. Lower EC₅₀ values indicate higher fungicidal activity.

FungicideFungal SpeciesEC₅₀ (µg/mL)Reference
MefentrifluconazolePhysalospora piricola14.433[3]
TebuconazoleNot available in searched results-
Novel Triazole Derivative 8dPhysalospora piricola10.808[3][4]
Novel Triazole Derivative 8kPhysalospora piricola10.126[3][4]

Note: Direct comparison of EC₅₀ values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used for in vitro antifungal activity assessment.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Preparation of Test Compounds: The triazole fungicides are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Preparation of Test Plates: The stock solutions are serially diluted and added to the molten PDA medium to achieve a range of final concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed at the center of each test plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28 °C) for a defined period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the dish.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group. The EC₅₀ value is then determined by probit analysis of the inhibition data.[3][4]

Mechanism of Action: A Generalized Triazole Pathway

Triazole fungicides primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts the membrane's integrity and function, ultimately leading to fungal cell death.

Triazole Fungicide Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Further Synthesis Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Cell Death) Triazole_Fungicide Triazole Fungicide Triazole_Fungicide->CYP51 Inhibition

Caption: Generalized mechanism of action of triazole fungicides.

Experimental Workflow for Antifungal Screening

The process of discovering and evaluating new antifungal agents follows a structured workflow, from synthesis to in vitro and in vivo testing.

Antifungal Screening Workflow Synthesis Synthesis of Triazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Antifungal Activity (Mycelial Growth Assay) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis EC50_Determination EC₅₀ Determination of Potent Compounds SAR_Analysis->EC50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Molecular Docking) EC50_Determination->Mechanism_Study

Caption: A typical workflow for the synthesis and evaluation of novel antifungal compounds.

References

A Comparative Analysis of the Antifungal Potential of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on the antifungal efficacy of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole versus the established antifungal agent fluconazole are not available in current scientific literature. This guide provides a comparative framework based on the known antifungal properties of the broader 1,2,4-triazole class, to which this compound belongs, and extensive data available for fluconazole. The data presented for this compound is representative of novel 1,2,4-triazole derivatives and should be considered hypothetical for this specific compound pending direct experimental evaluation.

Introduction

Fungal infections remain a significant cause of morbidity and mortality, necessitating the continued development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with fluconazole being a prominent member of this class. This guide explores the potential antifungal efficacy of a lesser-studied compound, this compound, by comparing its projected activity, based on related triazole derivatives, with that of fluconazole. Both compounds share a common mechanism of action targeting the fungal cell membrane's integrity.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both fluconazole and other 1,2,4-triazole derivatives function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]

By inhibiting lanosterol 14α-demethylase, these triazole compounds prevent the conversion of lanosterol to ergosterol.[2] This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3] The consequence is a cascade of detrimental effects, including increased membrane permeability, disruption of cellular organization, and inhibition of fungal growth, ultimately leading to cell death.[2]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Growth Arrest) Enzyme->Intermediate Inhibition Enzyme->DisruptedMembrane Accumulation of toxic sterols Azoles This compound Fluconazole Azoles->Enzyme Inhibit

Figure 1. Mechanism of action for azole antifungals.

Comparative Antifungal Efficacy

The antifungal activity of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes representative MIC values for novel 1,2,4-triazole derivatives and fluconazole against common fungal pathogens.

Fungal StrainRepresentative MIC (µg/mL) for Novel 1,2,4-Triazole DerivativesMIC (µg/mL) for Fluconazole
Candida albicans0.0156 - 2.0[5]0.25 - 2.0[6]
Candida glabrata0.125 - 0.5[5]16 - 32[7]
Candida parapsilosis0.0313[5]2.0[7]
Candida krusei0.063 - 0.5[5]≥ 64[7]
Aspergillus niger> 64 (often limited activity)[8]> 256 (intrinsically resistant)[9]

Note: The MIC values for novel 1,2,4-triazole derivatives are sourced from studies on various new analogues and serve as a potential indicator of the efficacy of this compound.

Experimental Protocols

The determination of MIC is crucial for evaluating antifungal efficacy. The broth microdilution method is a standardized protocol for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

1. Preparation of Materials:

  • Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO).

  • Fungal Isolates: Fresh cultures of the fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Medium: RPMI-1640 medium buffered with MOPS is the standard medium used for the assay.[11]

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Fungal colonies are suspended in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[10]

  • The standardized suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[12]

3. Assay Procedure:

  • Serial two-fold dilutions of the antifungal agents are prepared directly in the 96-well plates using the RPMI-1640 medium. The typical concentration range tested is 0.03 to 64 µg/mL.[13]

  • Each plate must include a positive control (inoculum without drug) and a negative control (medium only).

  • 100 µL of the prepared fungal inoculum is added to each well containing the serially diluted antifungal agent.

  • The plates are covered and incubated at 35°C for 24 to 48 hours.[10]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[10]

  • The endpoint can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

G A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of Antifungal Agents in 96-Well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC (Lowest concentration with ≥50% inhibition) E->F

Figure 2. Workflow for MIC determination via broth microdilution.

Conclusion

While direct experimental data for this compound is lacking, the broader family of 1,2,4-triazole derivatives shows significant promise as potent antifungal agents, in some cases exhibiting superior activity against fluconazole-resistant strains like Candida glabrata and Candida krusei. Both the novel triazoles and fluconazole leverage the same well-established mechanism of action by disrupting ergosterol biosynthesis. The provided experimental framework offers a standardized approach to directly evaluate the antifungal efficacy of this compound and rigorously compare it to fluconazole and other antifungal drugs. Such studies are essential to validate its potential as a future therapeutic agent in the fight against invasive fungal infections.

References

A Comparative Analysis of Triazole-Based Plant Growth Regulators: Paclobutrazol, Uniconazole, and Tebuconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of three key triazole-based plant growth regulators (PGRs): paclobutrazol, uniconazole, and tebuconazole. This guide synthesizes experimental data on their efficacy in modulating plant growth, details the underlying biochemical pathways, and provides standardized experimental protocols.

Introduction

Triazole compounds are a significant class of plant growth regulators renowned for their ability to manage plant stature and enhance stress tolerance. Paclobutrazol, uniconazole, and tebuconazole are three prominent members of this group, all functioning primarily as inhibitors of gibberellin biosynthesis.[1][2][3] While sharing a common mode of action, their efficacy, potency, and application spectrum exhibit notable differences. This guide provides a detailed comparative analysis of their performance, supported by quantitative data from various scientific studies.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mechanism by which these triazole-based PGRs regulate plant growth is through the inhibition of cytochrome P450 monooxygenases, which are crucial enzymes in the gibberellin (GA) biosynthesis pathway. Specifically, they block the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the formation of active gibberellins.[4] Gibberellins are plant hormones responsible for stem elongation, and their suppression leads to a more compact plant architecture.[5]

Below is a diagram illustrating the gibberellin biosynthesis pathway and the point of inhibition by triazole compounds.

Gibberellin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl diphosphate (GGPP) CPP ent-copalyl diphosphate (CPP) GGPP->CPP CPS ent_kaurene ent-kaurene CPP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 KAO Inhibition Inhibition->ent_kaurenoic_acid Triazoles (Paclobutrazol, Uniconazole, Tebuconazole) Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Stem_Elongation Stem_Elongation Bioactive_GAs->Stem_Elongation Promotes

Caption: Gibberellin biosynthesis pathway and the inhibitory action of triazoles.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the effects of paclobutrazol, uniconazole, and tebuconazole on key plant growth parameters. It is important to note that the efficacy of these PGRs can vary depending on the plant species, application method, concentration, and environmental conditions.

Table 1: Effect on Plant Height Reduction
Plant SpeciesPaclobutrazolUniconazoleTebuconazoleReference(s)
Bedding Plants (various)Less effective than uniconazole at similar concentrationsMore effective than paclobutrazol at similar concentrations-[6][7]
Tropical Foliage11% reduction (0.20 mg/pot)77% reduction (0.20 mg/pot)-[8]
Amorpha fruticosaSignificant inhibitionSignificant inhibition-[9]
Sunflower--12-20 cm reduction[10]
Wheat--Significant reduction[11]
Hibiscus rosa-sinensis15.6% reduction (0.25 g/L)No significant difference from control (2 mg/L)-[9]
Table 2: Effect on Stem Diameter
Plant SpeciesPaclobutrazolUniconazoleTebuconazoleReference(s)
Amorpha fruticosaSignificant increaseSignificant increase-[9]
Salvia splendens-Increased stem diameter-[6]
Table 3: Effect on Chlorophyll Content
Plant SpeciesPaclobutrazolUniconazoleTebuconazoleReference(s)
Hibiscus rosa-sinensis30.6% increase (0.25 g/L)No significant difference from control (2 mg/L)-[9]
True Shallot SeedMaintained chlorophyll content--[11]
SoybeanIncreased chlorophyll content--[4]
Table 4: Effect on Yield
Plant SpeciesPaclobutrazolUniconazoleTebuconazoleReference(s)
WheatIncreased grain yield-Increased grain yield[10][11]
SoybeanIncreased seed number--[4]

Experimental Protocols

Standardized protocols are crucial for the comparative evaluation of PGRs. The following outlines a general experimental workflow for assessing the performance of triazole-based compounds.

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Growth Growth and Observation cluster_Analysis Analysis Plant_Material Select uniform plant material PGR_Solutions Prepare PGR solutions (Paclobutrazol, Uniconazole, Tebuconazole) and control Plant_Material->PGR_Solutions Application_Method Apply PGRs (Foliar spray, soil drench, or seed treatment) PGR_Solutions->Application_Method Growth_Conditions Maintain plants under controlled environmental conditions Application_Method->Growth_Conditions Data_Collection Collect data at regular intervals (e.g., plant height, stem diameter, chlorophyll content) Growth_Conditions->Data_Collection Harvest Harvest plants at maturity Data_Collection->Harvest Yield_Analysis Measure yield parameters Harvest->Yield_Analysis Statistical_Analysis Perform statistical analysis of data Yield_Analysis->Statistical_Analysis

Caption: Generalized experimental workflow for comparing triazole-based PGRs.

Detailed Methodologies:

1. Plant Material and Growth Conditions:

  • Select healthy and uniform seedlings of the target plant species at a specific growth stage (e.g., 3-4 leaf stage).

  • Transplant seedlings into pots containing a standardized growth medium.

  • Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.

2. Preparation of PGR Solutions:

  • Prepare stock solutions of paclobutrazol, uniconazole, and tebuconazole in an appropriate solvent (e.g., acetone or ethanol) and then dilute with deionized water to the desired final concentrations.

  • Include a surfactant (e.g., Tween 20) in the final solution to ensure uniform application, particularly for foliar sprays.

  • A control group should be treated with a solution containing the solvent and surfactant but no PGR.

3. Application Methods:

  • Foliar Spray: Apply the PGR solution to the foliage until runoff, ensuring complete coverage of all aerial parts.

  • Soil Drench: Apply a specific volume of the PGR solution evenly to the soil surface of each pot.

  • Seed Treatment: Soak seeds in the PGR solution for a predetermined duration before sowing.

4. Data Collection and Analysis:

  • Measure morphological parameters such as plant height and stem diameter at regular intervals throughout the experiment.

  • Determine physiological parameters like chlorophyll content using a chlorophyll meter or spectrophotometric analysis.

  • At maturity, harvest the plants and measure yield components such as fruit number, seed weight, and total biomass.

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

Paclobutrazol and uniconazole are potent plant growth regulators, with uniconazole generally exhibiting higher activity at lower concentrations.[6][7] Both effectively reduce plant height and can influence other growth parameters such as stem diameter and chlorophyll content.[9] Tebuconazole, while primarily a fungicide, also demonstrates growth regulatory properties, though it is generally considered milder than paclobutrazol and uniconazole.[1][12] The choice of a specific triazole PGR will depend on the target plant species, the desired level of growth regulation, and whether fungicidal activity is also required. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to determine the optimal PGR and application strategy for specific agricultural and horticultural applications.

References

A Comparative Guide to Analytical Method Validation for Triazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in triazole antifungal active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of methods to analyze triazole impurities. This comparison is supported by experimental data from published studies on prominent triazole antifungals such as posaconazole and isavuconazole.

Comparison of Analytical Method Performance

The choice of an analytical method for monitoring triazole impurities is contingent on the physicochemical properties of the impurities, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely utilized techniques for the analysis of non-volatile and thermally labile triazole compounds and their impurities.[1] Gas Chromatography (GC) is generally reserved for volatile and thermally stable impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest sensitivity and selectivity, making it ideal for trace-level impurity analysis, including genotoxic impurities.[2][3]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses for purity analysis in the pharmaceutical industry.[4] UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC.

Table 1: Quantitative Performance Data for HPLC/UPLC Methods for Posaconazole Impurities

ParameterHPLC Method 1[5]UPLC-UV Method[6]
Linearity Range 5-60 µg/mL0.25-15.0 µg/mL
Correlation Coefficient (r²) 0.99960.999
Accuracy (% Recovery) 98.13% (mean)99.96% ± 5.36%
Precision (%RSD) Repeatability: 0.86-1.22%Inter- and Intra-day CVs: < 10.5%
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantitation (LOQ) Not Reported0.25 µg/mL

Table 2: Quantitative Performance Data for HPLC/UPLC Methods for Isavuconazole Impurities

ParameterUPLC-UV Method[6]HPLC-UV Method[7]
Linearity Range 0.25-15.0 µg/mL0.25-10 µg/mL
Correlation Coefficient (r²) 0.999> 0.99
Accuracy (% Recovery) 99.96% ± 5.36%> 100%
Precision (%RSD) Inter- and Intra-day CVs: < 10.5%Intra-assay: < 3.53%, Inter-assay: < 6.38%
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantitation (LOQ) 0.25 µg/mL0.25 µg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and specificity, making it the method of choice for detecting and quantifying trace-level impurities, especially potential genotoxic impurities (PGIs).[8]

Table 3: Quantitative Performance Data for LC-MS/MS Methods for Posaconazole Impurities

ParameterLC-MS/MS Method for Genotoxic Impurities[8]High-Throughput LC-MS/MS Method[9]
Linearity Range Not applicable (Limit Test)5.00-5000 ng/mL
Correlation Coefficient (r²) Not applicableNot Reported
Accuracy (% Bias) Not applicable-4.6% to 2.8%
Precision (%RSD) Not applicable2.3-8.7%
Limit of Detection (LOD) 1.34-1.56 ng/mLNot Reported
Limit of Quantitation (LOQ) 4.01-4.69 ng/mL5.00 ng/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the analysis of relatively non-volatile triazole APIs, GC-MS is a powerful tool for the detection of volatile impurities, including residual solvents and certain PGIs. For some potential genotoxic impurities in posaconazole, such as alkyl halides, a GC-MS/MS method was found to be more suitable than HPLC or LC-MS/MS due to the volatile nature of these specific impurities.[10]

Table 4: Quantitative Performance Data for GC-MS/MS Method for Posaconazole Genotoxic Impurities[10]

ParameterGC-MS/MS Method
Linearity Range 25-150% of specification level
Correlation Coefficient (r²) Not Reported
Accuracy (% Recovery) 80-120%
Precision (%RSD) Not Reported
Limit of Detection (LOD) 0.01 ppm
Limit of Quantitation (LOQ) 0.025 ppm

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are representative protocols for key validation parameters.

HPLC Method for Posaconazole Impurities[5]
  • Specificity: The specificity of the method was determined by subjecting a sample of posaconazole to stress conditions (thermal, oxidative, and acid/base hydrolysis). The chromatograms of the stressed samples were compared with that of an unstressed sample to ensure that the peaks of the degradation products did not interfere with the main peak of posaconazole.

  • Linearity: Linearity was evaluated by analyzing a series of posaconazole solutions at concentrations ranging from 5 to 60 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was calculated.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of posaconazole was added to a placebo mixture at three different concentration levels. The percentage of recovery was then calculated. The mean recovery was found to be 98.13%.

  • Precision: The precision of the method was assessed by repeatability and intermediate precision. Repeatability (intra-day precision) was evaluated by analyzing six replicate injections of the sample solution on the same day, with a resulting RSD of 0.86-1.22%. Intermediate precision (inter-day precision) was determined by analyzing the same sample on different days, with a resulting RSD of 1.21%.

LC-MS/MS Method for Posaconazole Genotoxic Impurities[8]
  • Specificity: The specificity of the limit test method was established by comparing the chromatograms of a blank solution (diluent) and a solution spiked with the five potential genotoxic impurities. The absence of interfering peaks at the retention times of the impurities in the blank demonstrated specificity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yielded a signal-to-noise ratio of at least 3, and the LOQ was the concentration with a signal-to-noise ratio of at least 10. The LOD was found to be in the range of 1.34-1.56 ng/mL and the LOQ in the range of 4.01-4.69 ng/mL for the five impurities.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters, such as the column temperature and mobile phase composition, and observing the effect on the results. The method was found to be robust under the tested variations.

Visualization of Analytical Techniques

The selection of an appropriate analytical technique is a critical step in method development for impurity profiling. The following diagram illustrates a high-level comparison of the primary chromatographic techniques discussed.

Analytical_Method_Comparison cluster_HPLC HPLC/UPLC cluster_GC GC cluster_LCMS LC-MS HPLC Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Applicability: Wide range of non-volatile and thermally labile triazoles and impurities. Advantages: Versatile, robust, widely available. Limitations: Lower sensitivity than MS, solvent consumption. GC Principle: Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. Applicability: Volatile and thermally stable impurities (e.g., residual solvents, some PGIs). Advantages: High resolution for volatile compounds. Limitations: Not suitable for non-volatile or thermally labile compounds, may require derivatization. LCMS Principle: Combines the separation power of LC with the detection capabilities of mass spectrometry. Applicability: Trace-level analysis, identification of unknown impurities, analysis of genotoxic impurities. Advantages: High sensitivity and selectivity, provides structural information. Limitations: Higher cost and complexity. Triazole_Impurity_Analysis Triazole Impurity Analysis Triazole_Impurity_Analysis->HPLC Most Common Triazole_Impurity_Analysis->GC Specific Volatiles Triazole_Impurity_Analysis->LCMS High Sensitivity

References

A Comparative Guide for Researchers: 3-Amino-1-methyl-5-methylthio-1,2,4-triazole vs. 3-Amino-5-mercapto-1,2,4-triazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials and intermediates is critical. This guide provides a comprehensive comparison of two key triazole derivatives: 3-Amino-1-methyl-5-methylthio-1,2,4-triazole and its precursor, 3-Amino-5-mercapto-1,2,4-triazole. We present a detailed analysis of their synthesis, physicochemical properties, and a discussion of their potential applications, supported by experimental data and protocols.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] 3-Amino-5-mercapto-1,2,4-triazole serves as a versatile starting material for the synthesis of a multitude of more complex heterocyclic systems.[3] Its subsequent methylation leads to derivatives such as this compound, which can exhibit altered physicochemical properties and biological activities. This guide aims to provide a clear comparison to aid researchers in selecting the appropriate building block for their synthetic and drug discovery endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis. The table below summarizes key properties for both triazole derivatives.

Property3-Amino-5-mercapto-1,2,4-triazoleThis compound
CAS Number 16691-43-3[4][5]84827-78-1[6]
Molecular Formula C₂H₄N₄S[4][5]C₄H₈N₄S[6]
Molecular Weight 116.14 g/mol [4]144.20 g/mol [6]
Appearance Off-white solid[5]-
Melting Point >300 °C[4][7]-
Boiling Point 201.2±23.0 °C (Predicted)[4]-
Solubility Soluble in water (25 mg/mL)[7]-
pKa --
LogP -0.8[5]0.5[6]

Synthesis and Reactivity: A Comparative Overview

The synthesis of this compound typically proceeds from 3-Amino-5-mercapto-1,2,4-triazole through methylation. Understanding the synthesis of the parent compound and the subsequent methylation step is crucial for optimizing reaction conditions and yields.

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

A common and efficient method for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole involves the reaction of an aminoguanidine salt with a thiocyanate salt.[8][9] This method is often preferred due to its safety and cost-effectiveness. The reaction can be carried out by heating the reactants, sometimes in the absence of a solvent.[10]

Synthesis_of_3_Amino_5_mercapto_1_2_4_triazole aminoguanidine Aminoguanidine Salt intermediate Aminoguanidine Thiocyanate (Intermediate) aminoguanidine->intermediate Reaction thiocyanate Thiocyanate Salt thiocyanate->intermediate product 3-Amino-5-mercapto-1,2,4-triazole intermediate->product Heating

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole.
Methylation of 3-Amino-5-mercapto-1,2,4-triazole

The alkylation of 3-Amino-5-mercapto-1,2,4-triazole is a key transformation. Due to the presence of multiple nucleophilic centers (the sulfur atom and the nitrogen atoms of the triazole ring), the regioselectivity of methylation is a critical consideration. The reaction can potentially yield S-methylated, N-methylated, or di-methylated products.

The reaction conditions, including the choice of base and solvent, can significantly influence the outcome. For instance, the use of a weaker base might favor S-alkylation, while stronger bases could lead to a mixture of N- and S-alkylated products.

Methylation_of_3_Amino_5_mercapto_1_2_4_triazole start 3-Amino-5-mercapto- 1,2,4-triazole s_methylated 3-Amino-5-(methylthio)- 1H-1,2,4-triazole (S-methylated) start->s_methylated S-methylation n_methylated 3-Amino-1-methyl-5-thioxo- 1,2,4-triazolidin-5-one (N-methylated) start->n_methylated N-methylation methyl_iodide Methyl Iodide methyl_iodide->s_methylated methyl_iodide->n_methylated di_methylated 3-Amino-1-methyl-5-(methylthio)- 1,2,4-triazolium (Di-methylated) s_methylated->di_methylated Further Methylation n_methylated->di_methylated Further Methylation

Potential products of methylation.

While specific comparative data on the regioselectivity of methylation for this exact molecule is scarce in the literature, studies on similar 4-amino-3-mercapto-1,2,4-triazole systems have shown that S-alkylation is often the predominant pathway.

Performance in Synthesis and Applications

Both compounds are valuable intermediates in the synthesis of bioactive molecules.

  • 3-Amino-5-mercapto-1,2,4-triazole is a versatile building block. The mercapto group can be readily alkylated, acylated, or oxidized, providing a handle for further functionalization. It is a known precursor for various pharmaceuticals and agrochemicals and also finds application as a corrosion inhibitor.[3][11]

  • This compound and its isomers are often investigated for their biological activities. The methylation of the mercapto group can alter the lipophilicity and steric profile of the molecule, which in turn can influence its interaction with biological targets. S-methylated triazole derivatives are explored as potential antifungal and antibacterial agents.[12][13]

Experimental Protocols

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

This protocol is adapted from general methods described in the literature.[10]

Materials:

  • Aminoguanidine bicarbonate

  • Ammonium thiocyanate

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, thoroughly mix equimolar amounts of aminoguanidine bicarbonate and ammonium thiocyanate.

  • Heat the mixture gradually in an oil bath. The reaction is typically performed without a solvent.

  • Continue heating until the evolution of gas ceases and the mixture solidifies.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from a suitable solvent, such as water or ethanol, to obtain purified 3-Amino-5-mercapto-1,2,4-triazole.

Note: This is a generalized procedure. Reaction temperature and time may need to be optimized for best results.

S-Methylation of 3-Amino-5-mercapto-1,2,4-triazole (Illustrative Protocol)

This protocol is an illustrative example based on general alkylation procedures for similar compounds.[1]

Materials:

  • 3-Amino-5-mercapto-1,2,4-triazole

  • Methyl iodide

  • Sodium hydroxide or another suitable base

  • Ethanol or another suitable solvent

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve 3-Amino-5-mercapto-1,2,4-triazole in ethanol in a round-bottom flask.

  • Add an equimolar amount of sodium hydroxide to the solution and stir until the triazole is fully dissolved, forming the sodium salt.

  • Add a slight excess of methyl iodide dropwise to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate 3-Amino-5-(methylthio)-1H-1,2,4-triazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Dissolve Reactants react Add Reagents & Reflux start->react monitor Monitor Reaction (TLC) react->monitor workup Workup & Solvent Removal monitor->workup purify Purification workup->purify product Isolated Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize bioassay Biological Activity Testing (e.g., Antifungal Assay) product->bioassay

References

Comparative docking studies of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of molecular docking studies on diverse 1,2,4-triazole derivatives reveals their significant potential as inhibitors of various biological targets implicated in cancer, microbial infections, and oxidative stress. This guide synthesizes findings from multiple studies to offer a comparative overview of their binding affinities, interaction mechanisms, and the methodologies employed in these computational investigations.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The versatility of this heterocyclic ring allows for extensive chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. Molecular docking, a powerful in silico tool, has been instrumental in elucidating the binding modes of these derivatives to their protein targets and in guiding the rational design of more potent and selective agents.

Comparative Docking Performance

The binding efficacy of 1,2,4-triazole derivatives varies significantly depending on the substitutions on the triazole ring and the nature of the biological target. The following tables summarize the quantitative data from several key studies, showcasing the binding energies of different derivatives against a range of protein targets.

Table 1: Docking Performance of 1,2,4-Triazole Derivatives Against Cancer Targets
Derivative Class Target Protein Docking Score (kcal/mol) Reference Study
Designed 1,2,4-triazole derivativesAromatase-9.04 to -9.96[1]
Designed 1,2,4-triazole derivativesTubulin-6.23 to -7.54[1]
Triazole-coupled acetamides (e.g., Compound 7f)c-kit tyrosine kinase-176.749[2][3]
Triazole-coupled acetamides (e.g., Compound 7f)Protein kinase B-170.066[2][3]
Table 2: Docking Performance of 1,2,4-Triazole Derivatives Against Microbial Targets
Derivative Class Target Protein Docking Score (Binding Energy) Reference Study
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesBacterial and Fungal Proteins (1AJ0, 1JIJ, 4ZA5)Data not quantified in abstract, but described as "high binding energy" for active compounds.[4][5]
Table 3: Docking Performance of 1,2,4-Triazole Derivatives Against Oxidative Stress-Related Enzymes
Derivative Class Target Protein Docking Score (Binding Affinity) Reference Study
S-substituted 4-R1-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols and other derivativesSix enzymes regulating oxidative stressNot explicitly quantified in the abstract, but a selection of 23 out of 112 compounds was made based on binding energy for further analysis.[6][7]

Experimental Protocols: A Glimpse into the Methodology

The molecular docking studies of 1,2,4-triazole derivatives have employed a variety of computational tools and protocols to predict their binding affinities and interaction patterns. Below are detailed methodologies from the cited research.

Protocol 1: Docking of 1,2,4-Triazole Derivatives against Aromatase and Tubulin[1]
  • Software: AutoDock 4.2

  • Ligand Preparation: The 3D structures of the designed 1,2,4-triazole derivatives were generated and optimized.

  • Protein Preparation: The crystal structures of aromatase and tubulin were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed. Key parameters included:

    • Maximum number of generations: 27,000

    • Maximum number of energy evaluations: 2,500,000

    • Gene mutation rate: 0.02

    • Crossover rate: 0.8

  • Grid Box Definition: A grid box was centered on the active site of each protein to encompass the binding pocket.

  • Analysis: The docking results were clustered, and the pose with the lowest binding energy was selected as the most probable binding conformation. Visualization of protein-ligand interactions was performed using VMD software.

Protocol 2: Docking of 1,2,4-Triazole Derivatives against Microbial Proteins[4][5]
  • Target Proteins: The specific proteins used for docking were identified by their PDB codes: 1AJ0, 1JIJ, and 4ZA5.

  • General Procedure: Synthetic ligands were docked against the target proteins to identify crucial interactions that could explain their antimicrobial activity. The specific software and detailed parameters were not available in the abstract.

Protocol 3: In Silico Investigation of 1,2,4-Triazole Derivatives as Antioxidant Agents[6][7]
  • Software: Smina, a fork of AutoDock Vina.

  • Docking Type: Semi-flexible docking was performed, where the receptor was treated as a rigid structure and the ligands were flexible.

  • Ligand and Protein Preparation: 112 previously synthesized 1,2,4-triazole derivatives were prepared for docking. Six enzymes responsible for regulating oxidative stress were selected as targets.

  • Conformational Sampling: Nine conformational poses were generated for each ligand.

  • Selection Criteria: The conformation with the best binding affinity value was selected for further analysis.

  • Visualization: Receptor-ligand interaction diagrams were created using PyMOL and Discovery Studio Visualizer.

Visualizing the Workflow and Pathways

To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical experimental workflow for molecular docking and a representative signaling pathway where a target protein might be involved.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Energy Calculation) docking->pose_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_viz sar Structure-Activity Relationship (SAR) (Correlation with Experimental Data) interaction_viz->sar

Caption: A generalized workflow for molecular docking studies.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,2,4-Triazole Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.

References

A Comparative Guide to Purity Assessment of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: GC vs. CE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography (GC) and Capillary Electrophoresis (CE), for assessing the purity of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole," a polar heterocyclic compound. This document outlines the principles of each technique, presents detailed experimental protocols, and offers a quantitative comparison to aid in selecting the most suitable method for your analytical needs.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₄H₈N₄SPubChem
Molecular Weight 144.20 g/mol PubChem
Appearance White to off-white crystalline powder
Polarity High (Topological Polar Surface Area: 82 Ų)PubChem
Charge Basic (presence of amino group)

The high polarity and basic nature of this compound present distinct considerations for both GC and CE analysis.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a well-established technique for separating and analyzing volatile and thermally stable compounds. For polar, nitrogen-containing compounds like this compound, direct analysis can be challenging due to potential issues with peak tailing and adsorption onto the column. However, with appropriate column selection and optimization, or through derivatization, GC can be a robust method for purity determination.

Experimental Protocol: GC-FID

This proposed method is based on established procedures for the analysis of polar nitrogen-containing heterocyclic compounds.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a CP-Volamine (60 m x 0.32 mm x 1.8 µm) or a similar amine-specific column, is recommended to minimize peak tailing.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless inlet.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard should be used to determine the relative response factors of known impurities.

Capillary Electrophoresis (CE) for Purity Assessment

Capillary Electrophoresis is a high-resolution separation technique particularly well-suited for polar and charged molecules. Given the basic nature of this compound, Capillary Zone Electrophoresis (CZE) is an excellent choice for its purity analysis. CZE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This protocol is adapted from established methods for the analysis of small polar amines and heterocyclic compounds.

  • Instrumentation: Capillary electrophoresis system with a Diode Array Detector (DAD) or UV detector.

  • Capillary: Fused silica capillary, 50 µm i.d., with an effective length of 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5. The acidic pH ensures the analyte is fully protonated and migrates as a cation.

  • Voltage: 25 kV (positive polarity).

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible low-conductivity solvent to a concentration of approximately 0.1 mg/mL.

  • Quantification: Purity is determined by area percent calculation. The use of an internal standard can improve precision.

Quantitative Performance Comparison: GC vs. CE

The following table summarizes the anticipated performance characteristics of the two techniques for the purity analysis of this compound. The values are estimates based on the analysis of structurally similar compounds.

ParameterGas Chromatography (GC-FID)Capillary Electrophoresis (CZE-UV)
Principle of Separation Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.Differential migration of charged species in an electric field based on charge-to-size ratio.
Limit of Detection (LOD) ~0.01 - 0.05%~0.05 - 0.1%
Limit of Quantification (LOQ) ~0.03 - 0.15%~0.15 - 0.3%
Linearity (R²) > 0.99> 0.99
Precision (RSD%) < 2%< 3%
Analysis Time ~15 - 30 minutes~10 - 20 minutes
Sample Volume ~1 µL~5 - 10 nL
Solvent Consumption ModerateVery Low

Methodology Workflow

The following diagram illustrates the general workflow for assessing the purity of a chemical compound using both GC and CE.

Caption: General workflow for purity analysis using GC and CE.

Logical Framework for Method Selection

The choice between GC and CE for the purity assessment of this compound depends on several factors. The following logical diagram outlines key decision points.

Method_Selection_Logic Method Selection Logic Start Assess Analytical Needs Impurity_Nature Are potential impurities volatile and thermally stable? Start->Impurity_Nature Derivatization Is derivatization an acceptable option? Impurity_Nature->Derivatization No Use_GC Consider GC Impurity_Nature->Use_GC Yes Ionic_Impurities Are impurities likely to be ionic/polar? Derivatization->Ionic_Impurities No Derivatization->Use_GC Yes High_Throughput Is high throughput a primary concern? Ionic_Impurities->High_Throughput No Use_CE Consider CE Ionic_Impurities->Use_CE Yes High_Throughput->Use_CE Yes, due to faster method development Both_Viable Both GC and CE are viable options High_Throughput->Both_Viable No

A Comparative Analysis of Novel Triazole Derivatives for In Vitro Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against invasive fungal infections, the development of novel antifungal agents with improved efficacy and broader spectrum of activity is a critical area of research. This guide provides a comparative overview of the in vitro antifungal activity of recently developed triazole derivatives against various pathogenic fungi. The data presented herein, supported by detailed experimental protocols, aims to assist researchers, scientists, and drug development professionals in identifying promising candidates for further investigation.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane. The primary target of this class of drugs is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] By inhibiting CYP51, triazoles prevent the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Triazoles Novel Triazole Derivatives Triazoles->Inhibition CYP51->Ergosterol Inhibition

Figure 1. Mechanism of action of triazole antifungal agents.

Comparative In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of several novel triazole derivatives against a panel of clinically relevant fungal pathogens. The data is compiled from various studies and compared against established antifungal drugs such as Fluconazole (FCZ), Itraconazole (ICZ), and Voriconazole (VCZ).

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusTrichophyton rubrumMicrosporum gypseumReference
Novel Triazole Derivatives
Compound 1a0.25->64--[2]
Compound 1q----0.25[2]
Compound 1r----0.25[2]
Compound 1d0.25->64--[1]
Compound 1i0.25->64--[1]
Compound 1j----0.25[1]
Luliconazole---0.0005-0.004-[3]
Lanoconazole-----[3]
Isavuconazole---0.13-[4]
Posaconazole---0.11-[4]
S-F24≤0.03->16≤0.03-0.250.125-0.5--[5]
Compound 4s0.53----[6]
Standard Antifungals
Fluconazole (FCZ)1->6411.58>64[1][2][3]
Itraconazole (ICZ)0.250.2510.0851[1][2][3]
Voriconazole (VCZ)0.06250.06250.50.5830.25[1][2][3]

Note: MIC values can vary between studies due to differences in methodology and fungal strains tested. The data presented is for comparative purposes. A "-" indicates that data was not reported in the cited source.

Experimental Protocols

The in vitro antifungal activity data presented in this guide was primarily determined using the micro-broth dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for In Vitro Antifungal Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Strain Culture Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Compound_Prep 3. Test Compound Serial Dilution Compound_Prep->Inoculation Incubation 5. Incubation Inoculation->Incubation Visual_Reading 6. Visual or Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination 7. MIC Determination Visual_Reading->MIC_Determination

Figure 2. Experimental workflow for MIC determination.
Detailed Methodology: Micro-Broth Dilution

  • Fungal Strain Culture: The fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

  • Inoculum Preparation: A suspension of the fungal cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 1 x 105 CFU/mL) using a spectrophotometer or hemocytometer.[6]

  • Test Compound Serial Dilution: The novel triazole derivatives and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.[6][7][8]

  • Inoculation of Microtiter Plates: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period, which varies depending on the fungal species (e.g., 24 hours for Candida species, 48-72 hours for Aspergillus and Cryptococcus species).[2][7]

  • Visual or Spectrophotometric Reading: Following incubation, the plates are examined visually or read using a microplate reader to assess fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% reduction) compared to the growth in the drug-free control well.[2][7][8]

Conclusion

The presented data highlights the promising in vitro antifungal activity of several novel triazole derivatives. Many of these compounds exhibit potent activity against a broad range of fungal pathogens, with some demonstrating superior or comparable efficacy to existing clinical agents. The detailed experimental protocols provided offer a standardized framework for the evaluation of new antifungal candidates. Further in vivo studies are warranted to determine the clinical potential of these promising compounds. Researchers are encouraged to utilize this guide as a resource for the continued development of next-generation antifungal therapies.

References

Efficacy of "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" as a fungicide on different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the fungicidal activity of the 1,2,4-triazole class of compounds, with a comparative look at leading alternatives for key fungal species. This guide is intended for researchers, scientists, and drug development professionals.

Initial Investigation Note: An extensive search for the specific compound "3-Amino-1-methyl-5-methylthio-1,2,4-triazole" (CAS 84827-78-1), also known as "1-Methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine," yielded no publicly available data regarding its fungicidal efficacy against any fungal species. Therefore, this guide provides a broader comparative analysis of the well-established 1,2,4-triazole class of fungicides, for which substantial experimental data exists.

The 1,2,4-triazole fungicides are a significant class of agricultural and pharmaceutical antifungal agents. Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This disruption of ergosterol production leads to abnormal fungal growth and, ultimately, cell death.[1] This guide compares the efficacy of several prominent 1,2,4-triazole fungicides against economically important fungal pathogens.

Quantitative Efficacy Data of Representative 1,2,4-Triazole Fungicides

The following tables summarize the in vitro efficacy, primarily represented by the half-maximal effective concentration (EC50), of selected triazole fungicides against Fusarium graminearum, Botrytis cinerea, and Puccinia triticina. Lower EC50 values indicate higher antifungal activity.

Table 1: Efficacy against Fusarium graminearum

FungicideEC50 (µg/mL)Reference(s)
Tebuconazole0.1610 - 0.3311[2][3]
Metconazole0.0240 - 0.0405[2][3]
Epoxiconazole0.723[4]
Prothioconazole0.12 - 23.6[5]

Table 2: Efficacy against Botrytis cinerea

FungicideEC50 (µg/mL)Inhibition of Mycelial Growth at 10 µg/mLReference(s)
Tebuconazole< 10 (estimated)~100%[6][7]
Fludioxonil< 0.1Not specified[6][7]
Iprodione< 10 (estimated)~100%[6][7]
Pyrimethanil50Not specified[6][7]

Table 3: Efficacy against Puccinia triticina

FungicideEfficacy MetricResultReference(s)
PropiconazoleDisease Control (%)28.50 - 29.30[8]
Tebuconazole + TrifloxystrobinSpore Germination Inhibition (%)76.34[9]
Pyraclostrobin + EpoxiconazoleSpore Germination Inhibition (%)84.48[9]
FenbuconazoleCurative ControlIneffective without adjuvant[10]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro assays designed to quantify the inhibitory effects of fungicides on fungal growth and development. The two most common methods are the mycelial growth inhibition assay and the spore germination inhibition assay.

1. Mycelial Growth Inhibition Assay

This method assesses the ability of a fungicide to inhibit the vegetative growth of a fungus.

  • Principle: A known concentration of the fungicide is incorporated into a solid or liquid growth medium. The growth of the fungus on this amended medium is then compared to its growth on a non-amended control medium.

  • Detailed Protocol:

    • Medium Preparation: A sterile growth medium, such as Potato Dextrose Agar (PDA), is prepared and cooled to approximately 45-50°C.

    • Fungicide Incorporation: The test fungicide, dissolved in a suitable solvent, is added to the molten agar at various concentrations. A control plate contains only the solvent.

    • Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of the solidified agar plates.

    • Incubation: The plates are incubated at a temperature and duration optimal for the specific fungus.

    • Data Collection: The diameter of the fungal colony is measured at regular intervals.

    • Analysis: The percentage of mycelial growth inhibition is calculated using the formula: ((C-T)/C) x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[11]

2. Spore Germination Inhibition Assay

This assay evaluates the effect of a fungicide on the germination of fungal spores.

  • Principle: Fungal spores are incubated in a solution containing the test fungicide, and the percentage of germinated spores is compared to a control.

  • Detailed Protocol:

    • Spore Suspension: A suspension of fungal spores is prepared in sterile water or a germination-promoting medium, and the concentration is adjusted using a hemocytometer.

    • Treatment Preparation: Serial dilutions of the fungicide are prepared.

    • Incubation: A known volume of the spore suspension is mixed with the fungicide solutions in the wells of a microtiter plate or on a microscope slide.

    • Microscopic Examination: After an incubation period, the number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least as long as the spore itself.[12][13]

    • Analysis: The percentage of spore germination inhibition is calculated, and the EC50 value is determined.

Visualizing Experimental Workflows

Mycelial Growth Inhibition Assay Workflow

Mycelial_Growth_Inhibition_Assay A Prepare sterile growth medium (e.g., PDA) B Incorporate fungicide at various concentrations A->B C Pour medium into Petri dishes B->C D Inoculate with fungal mycelial plug C->D E Incubate under optimal conditions D->E F Measure colony diameter E->F G Calculate Percent Inhibition and EC50 F->G

Caption: Workflow for the mycelial growth inhibition assay.

Spore Germination Inhibition Assay Workflow

Spore_Germination_Inhibition_Assay A Prepare fungal spore suspension B Prepare serial dilutions of fungicide A->B C Mix spore suspension with fungicide solutions B->C D Incubate for a defined period C->D E Microscopic examination of germination D->E F Count germinated and non-germinated spores E->F G Calculate Percent Inhibition and EC50 F->G

Caption: Workflow for the spore germination inhibition assay.

Mode of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of 1,2,4-triazoles is primarily due to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate Intermediate Sterols CYP51->Intermediate Disrupted_Membrane Disrupted Cell Membrane CYP51->Disrupted_Membrane Pathway Blocked Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1,2,4-Triazole Fungicide Triazole->Inhibition Inhibition->CYP51 Inhibition

References

Safety Operating Guide

Proper Disposal of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. The following instructions are based on general principles for the disposal of hazardous chemical waste and information from Safety Data Sheets (SDSs) of structurally similar compounds, in the absence of a specific SDS for the named substance. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory and should include:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Ensure that eyewash stations and safety showers are readily accessible. Avoid all personal contact with the substance, including inhalation and ingestion.[2]

Hazard Data Summary for Structurally Related Triazole Compounds

The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound. This information provides a basis for the recommended disposal procedures.

Hazard Classification3-Amino-5-methylthio-1H-1,2,4-triazole3-Amino-1,2,4-triazole
Acute Toxicity, Oral Category 4: Harmful if swallowed.Harmful if swallowed.
Skin Corrosion/Irritation Not classified as a skin irritant.May cause skin irritation.
Serious Eye Damage/Irritation Not classified as an eye irritant.May cause eye irritation.
Carcinogenicity No data available.Suspected of causing cancer.
Reproductive Toxicity No data available.May damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure) No data available.May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment No data available.Toxic to aquatic life with long lasting effects.

Note: This data is for related compounds and should be used for guidance only. The specific hazards of this compound have not been fully investigated.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal company.

1. Waste Identification and Segregation:

  • Classify waste this compound as hazardous chemical waste.

  • Collect the waste in its original container or a clearly labeled, sealed container suitable for hazardous materials.[1]

  • Crucially, do not mix this waste with other waste streams.[1]

2. Container Management:

  • Ensure that waste containers are kept tightly closed to prevent spills or the release of dust.[1]

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • All waste must be handled in accordance with local, state, and federal regulations.[2] Incineration at a permitted facility is a probable final disposal method.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate and secure the area.[1]

  • For dry spills, carefully sweep or vacuum the material, ensuring to avoid dust generation. A vacuum cleaner with a HEPA filter is recommended.[1]

  • For liquid spills, use an inert absorbent material.[1]

  • Collect all contaminated materials and place them in a sealed, labeled hazardous waste container.[1]

  • Decontaminate the spill area thoroughly with soap and water.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_collection Waste Collection and Storage cluster_disposal Disposal Process cluster_spill Spill Management Collect Collect waste in a labeled, sealed container Segregate Do not mix with other waste streams Collect->Segregate Store Store in a cool, dry, well-ventilated area Segregate->Store ContactEHS Contact EHS or licensed waste disposal company Store->ContactEHS Transport Arrange for professional transport and disposal ContactEHS->Transport Incinerate Incineration at a permitted facility Transport->Incinerate End End: Proper Disposal Incinerate->End Evacuate Evacuate and secure the area Contain Contain and clean up (sweep or absorb) Evacuate->Contain CollectSpill Collect contaminated material in a hazardous waste container Contain->CollectSpill Decontaminate Decontaminate the spill area CollectSpill->Decontaminate Decontaminate->ContactEHS Dispose of spill waste Start Start: Identify Waste Start->Collect

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols for Degradation

  • Advanced Oxidation Processes (AOPs): Studies on other benzotriazoles have shown that AOPs using hydroxyl radicals (•OH) can be effective for degradation.[3] This process can lead to the formation of less toxic byproducts.[3]

  • Photochemical Degradation: UV irradiation has been shown to degrade benzotriazole, particularly at a pH below 7.[4] However, this method may result in the formation of other toxic metabolites.[4]

  • Biodegradation: Some studies have identified bacterial strains capable of degrading triazole fungicides.[5] This suggests that bioremediation could be a potential, though currently undeveloped, disposal method.

Disclaimer: The information provided is for guidance purposes only and is based on data for structurally similar compounds. Always consult your institution's safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. The following procedures are based on available safety data for the closely related compound 3-Amino-5-methylthio-1H-1,2,4-triazole and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.
Skin and Body Protection A laboratory coat must be worn at all times. Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove. For operations with a higher risk of exposure, disposable gowns made of polyethylene-coated polypropylene can provide enhanced protection. Standard laboratory attire should include long pants and closed-toe shoes.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. If working outside a fume hood or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood. Emergency safety showers and eyewash stations must be readily accessible.

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Spill Management:

  • Minor Spills: In the event of a minor spill, wear appropriate PPE, avoid generating dust, and carefully sweep the solid material into a suitable container for disposal.

  • Major Spills: For larger spills, evacuate the area and prevent the entry of unnecessary personnel. Alert the appropriate emergency response team.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service for proper disposal.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Visual Safety Workflows

The following diagrams illustrate the standard operating procedure for handling and the appropriate emergency response.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.